Boc-Gly-Gly-Phe-Gly-OH TFA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O7.C2HF3O2/c1-20(2,3)31-19(30)23-10-15(25)21-11-16(26)24-14(18(29)22-12-17(27)28)9-13-7-5-4-6-8-13;3-2(4,5)1(6)7/h4-8,14H,9-12H2,1-3H3,(H,21,25)(H,22,29)(H,23,30)(H,24,26)(H,27,28);(H,6,7)/t14-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCXUMYQOKOAGZ-UQKRIMTDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29F3N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cornerstone of Peptide Synthesis: A Technical Guide to the Role of the Boc Protecting Group
For researchers, scientists, and drug development professionals, the precise chemical synthesis of peptides is a foundational pillar of innovation. The tert-butyloxycarbonyl (Boc) protecting group, a stalwart in the chemist's toolkit, plays a pivotal role in the meticulous, stepwise assembly of amino acids into complex peptide chains. This technical guide provides an in-depth exploration of the Boc group's function, the underlying chemical principles of its application, and detailed protocols for its use in solid-phase peptide synthesis (SPPS).
The primary function of the Boc group is to reversibly shield the α-amino group of an amino acid. This protection is crucial to prevent the highly reactive amine from engaging in undesirable side reactions during the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. The strategic addition and removal of the Boc group ensure the orderly and specific elongation of the peptide chain.
The Chemistry of Boc Protection and Deprotection
The Boc group is classified as an acid-labile protecting group, meaning it is stable under neutral and basic conditions but can be readily cleaved by acids. This characteristic is the lynchpin of the Boc-SPPS strategy.
Boc Protection: The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base. The amine nitrogen acts as the nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.
Boc Deprotection: The removal of the Boc group is accomplished using a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (DCM).[1] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which readily decarboxylates to release the free amine and carbon dioxide.
The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)
In the context of SPPS, the Boc group serves as a temporary protecting group for the α-amino function. A quasi-orthogonal protection scheme, known as the Boc/Bzl strategy, is often employed. In this approach, the side chains of amino acids are protected with more acid-stable groups, such as benzyl (Bzl) ethers or esters. The Boc group can be selectively removed with moderate acid (TFA), leaving the side-chain protecting groups intact. The final cleavage of the completed peptide from the resin and the removal of the side-chain protecting groups are achieved simultaneously using a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2]
The cyclical nature of Boc-SPPS is a well-defined process:
Quantitative Data in Boc-SPPS
The efficiency and purity of peptide synthesis are critical metrics. The choice of reagents and reaction conditions in Boc-SPPS significantly impacts these outcomes.
| Parameter | Condition/Reagent | Typical Outcome | Reference |
| Boc Deprotection | 25-50% TFA in DCM | >99% removal of Boc group | [1] |
| Neutralization | 5-10% DIEA in DCM/DMF | Complete neutralization of TFA salt | |
| Coupling Efficiency | DCC/HOBt | Generally high, but can be variable for sterically hindered amino acids | |
| HBTU/HOBt | Often >99% coupling efficiency | ||
| PyBOP | High efficiency, particularly for difficult couplings | ||
| Final Cleavage Yield | HF | Typically high, but requires specialized equipment | |
| TFMSA | Good yields, serves as a less hazardous alternative to HF | ||
| Crude Peptide Purity | Standard Boc-SPPS | 70-90% depending on peptide length and sequence | |
| Final Purity (Post-HPLC) | Standard Boc-SPPS | >95-98% |
Experimental Protocols
Protocol 1: Boc Protection of an Amino Acid
-
Dissolution: Dissolve the amino acid (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the reaction mixture while stirring.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Acidify the reaction mixture with a cold aqueous solution of citric acid or KHSO₄ to pH 2-3.
-
Extraction: Extract the Boc-protected amino acid with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the Boc-protected amino acid.
Protocol 2: Standard Boc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition to a peptide-resin.
-
Resin Swelling: Swell the Boc-aminoacyl-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 25-50% TFA in DCM for 1-2 minutes.
-
Drain the solution and add fresh 25-50% TFA in DCM. Agitate for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 5-10% DIEA in DCM or DMF for 2 minutes (2x).
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using the Kaiser (ninhydrin) test.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
The resin is now ready for the next deprotection cycle.
-
Protocol 3: Final Cleavage from the Resin (HF Cleavage)
Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Resin Preparation: Dry the fully assembled peptide-resin under vacuum.
-
Scavenger Addition: Place the peptide-resin in a specialized HF cleavage apparatus and add a scavenger cocktail (e.g., anisole, p-cresol, or thioanisole) to trap the reactive carbocations generated during cleavage.
-
HF Distillation: Cool the reaction vessel with a dry ice/acetone bath and condense anhydrous HF into the vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation and Washing: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide. Wash the peptide multiple times with cold ether to remove scavengers.
-
Peptide Extraction and Lyophilization: Extract the crude peptide from the resin using an appropriate solvent (e.g., aqueous acetic acid) and lyophilize to obtain a dry powder.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The tert-butyloxycarbonyl protecting group remains a cornerstone of peptide synthesis, offering a robust and well-established strategy for the construction of complex peptide molecules. Its acid-lability provides a reliable method for the temporary protection of α-amino groups, enabling the sequential and controlled addition of amino acids. While the harsh conditions required for final cleavage in the Boc/Bzl strategy necessitate specialized equipment and handling precautions, the Boc methodology offers distinct advantages in certain applications, such as the synthesis of hydrophobic or aggregation-prone peptides. A thorough understanding of the chemistry, reaction conditions, and protocols associated with the Boc protecting group is essential for its successful application in research and drug development, empowering scientists to synthesize the peptides that drive scientific discovery and therapeutic advancement.
References
A Technical Guide to the Physicochemical Properties of Boc-Gly-Gly-Phe-Gly-OH TFA
This technical guide provides a comprehensive overview of the physicochemical properties, experimental characterization, and application of Boc-Gly-Gly-Phe-Gly-OH TFA. The content is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, with a particular focus on its role as a linker in Antibody-Drug Conjugates (ADCs).
Core Physicochemical Properties
This compound is a tetrapeptide protected at the N-terminus with a tert-butyloxycarbonyl (Boc) group and supplied as a trifluoroacetic acid (TFA) salt. This compound serves as a crucial building block in the synthesis of more complex biomolecules, most notably as a protease-cleavable linker in ADCs.[1][2][] Its defined structure and properties are essential for consistent results in research and development.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C22H29F3N4O9 | [1][][4] |
| Molecular Weight | 550.48 g/mol | [1][][4] |
| CAS Number | 2450273-39-7 | [1] |
| Appearance | White to off-white solid | [4] |
| Purity | >98% (typically ~98.27% by LCMS) | [][4] |
| Solubility | H2O: 125 mg/mL (227.07 mM), requires sonicationH2O: 25 mg/mL (57.28 mM), requires sonicationDMSO: ≥ 100 mg/mL (229.12 mM) | [1][5] |
| Predicted Boiling Point | 838.6 ± 65.0°C | [] |
| IUPAC Name | 2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid | [] |
Storage and Stability
Proper storage is critical to maintain the integrity of the peptide.
-
Powder Form : For long-term storage, the solid powder should be stored sealed and away from moisture at -20°C for up to one year or -80°C for up to two years.[1][4]
-
In Solvent : Stock solutions should be prepared fresh. If storage is necessary, aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] It is important to avoid repeated freeze-thaw cycles.[7] For aqueous stock solutions, sterilization by filtration through a 0.22 μm filter is recommended before use.[2][5]
Experimental Protocols and Characterization
The identity, purity, and quality of this compound are typically confirmed using a combination of analytical techniques.
Purity Determination by Liquid Chromatography-Mass Spectrometry (LCMS)
LCMS is employed to assess the purity of the peptide and confirm its molecular weight.
Methodology:
-
Sample Preparation : A stock solution of the peptide is prepared by dissolving it in a suitable solvent, such as water or DMSO, with the aid of ultrasonication if necessary.[1][5] This solution is then diluted to an appropriate concentration for analysis.
-
Chromatographic Separation : The sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18). A gradient elution is typically used, involving a mobile phase of water and acetonitrile, often with an additive like formic acid or TFA to improve peak shape.
-
Mass Spectrometry Detection : The eluent from the HPLC is directed to a mass spectrometer. The instrument is set to acquire data in positive or negative ion mode to detect the protonated or deprotonated molecular ion of the peptide.
-
Data Analysis : The purity is determined by integrating the area of the main peptide peak in the chromatogram and expressing it as a percentage of the total peak area. The mass spectrum is analyzed to confirm that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular weight of the compound (550.48 g/mol ).[1][4]
Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy is used to confirm the chemical structure of the peptide by analyzing the chemical environment of its hydrogen atoms.
Methodology:
-
Sample Preparation : A small amount of the peptide is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition : The sample is placed in an NMR spectrometer, and the ¹H NMR spectrum is acquired.
-
Spectral Analysis : The resulting spectrum is analyzed for characteristic chemical shifts, coupling constants, and integration values of the protons corresponding to the Boc protecting group, the amino acid residues (Glycine, Phenylalanine), and the peptide backbone. The spectrum is expected to be consistent with the known structure of Boc-Gly-Gly-Phe-Gly-OH.[4]
Figure 1. Standard experimental workflow for the characterization of this compound.
Application in Antibody-Drug Conjugates (ADCs)
Boc-Gly-Gly-Phe-Gly-OH is primarily utilized as a protease-cleavable linker component in the construction of ADCs.[1][8][9] ADCs are targeted therapies designed to deliver a potent cytotoxic agent (payload) specifically to cancer cells by attaching it to a monoclonal antibody that recognizes a tumor-specific antigen.
The GGFG peptide sequence is designed to be stable in systemic circulation but susceptible to cleavage by proteases, such as cathepsin B, which are often overexpressed in the lysosomal compartment of tumor cells.[8]
General Synthesis and Mechanism of Action
The synthesis of an ADC using this linker involves several key steps after the initial synthesis of the linker-payload conjugate.
Figure 2. Generalized workflow for synthesizing an ADC using the GGFG linker.
Once assembled, the ADC circulates in the bloodstream, binds to the target antigen on a cancer cell, and is internalized. Inside the cell, lysosomal proteases cleave the Gly-Gly-Phe-Gly sequence, releasing the cytotoxic payload to induce cell death.
Figure 3. Signaling pathway for ADC-mediated targeted drug delivery and payload release.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Boc-Gly-Gly-Phe-Gly-OH, ADC linker, 187794-49-6 | BroadPharm [broadpharm.com]
- 9. This compound | MOLNOVA [molnova.cn]
Boc-GGFG-OH Linker: A Technical Guide to Protease Cleavage Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Boc-GGFG-OH linker, a crucial component in the development of advanced therapeutic agents, particularly Antibody-Drug Conjugates (ADCs). The focus of this document is the protease-mediated cleavage of the linker, a critical mechanism for the controlled release of therapeutic payloads.
Introduction
The Boc-GGFG-OH linker is a tetrapeptide composed of the amino acid sequence Glycine-Glycine-Phenylalanine-Glycine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus possesses a free carboxylic acid (-OH). This linker is designed to be stable in systemic circulation but susceptible to cleavage by specific proteases within the target cell environment, typically within the lysosome. This targeted release mechanism enhances the therapeutic window of potent cytotoxic drugs by minimizing off-target toxicity.
Protease Cleavage Specificity and Mechanism
The primary proteases responsible for the cleavage of the GGFG peptide sequence are lysosomal cysteine proteases, with a notable specificity for Cathepsin L.[1] While other cathepsins, such as Cathepsin B, are prevalent in the lysosome, they exhibit minimal activity towards the GGFG sequence.[1] This specificity is crucial for the predictable and efficient release of the conjugated payload within the target cell.
The cleavage of the GGFG linker by Cathepsin L occurs within the peptide backbone, leading to the liberation of the attached drug molecule. Research indicates that the cleavage of a GGFG-aminomethoxy linker, a derivative of the GGFG peptide, occurs at the amide bond between the C-terminal glycine and the aminomethoxy group.[2] For the Boc-GGFG-OH linker, the cleavage is anticipated to occur between two amino acids within the tetrapeptide sequence, most likely at a site recognized by the active site of Cathepsin L.
Quantitative Analysis of Cleavage Kinetics
The efficiency of protease-mediated cleavage is determined by the kinetic parameters of the enzyme-substrate interaction, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The ratio kcat/Km represents the overall catalytic efficiency of the enzyme.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Cathepsin L | Boc-GGFG-OH | Value | Value | Value |
| Cathepsin B | Boc-GGFG-OH | Value | Value | Value |
Note: The values in this table are placeholders and require experimental determination.
Experimental Protocols
In Vitro Cathepsin L Cleavage Assay of Boc-GGFG-OH Linker
This protocol describes an in vitro assay to determine the cleavage of the Boc-GGFG-OH linker by recombinant human Cathepsin L, with analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
Boc-GGFG-OH linker
-
Recombinant Human Cathepsin L (active)
-
Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer Additive: 5 mM Dithiothreitol (DTT)
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in acetonitrile
-
HPLC system with a C18 column
-
Mass spectrometer
Protocol:
-
Enzyme Activation: Prepare the Cathepsin L working solution by diluting the enzyme stock in Assay Buffer containing 5 mM DTT. Incubate for 15 minutes at 37°C to ensure full activation of the enzyme.
-
Substrate Preparation: Prepare a stock solution of Boc-GGFG-OH in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in Assay Buffer.
-
Reaction Initiation: In a microcentrifuge tube, combine the activated Cathepsin L solution with the Boc-GGFG-OH substrate solution to initiate the cleavage reaction. The final reaction volume should be standardized (e.g., 100 µL). Include a negative control with no enzyme.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding an equal volume of the Quenching Solution to the aliquot. This will stop the enzymatic reaction and precipitate the protein.
-
Sample Preparation for HPLC-MS: Centrifuge the quenched samples to pellet the precipitated enzyme. Transfer the supernatant to an HPLC vial for analysis.
-
HPLC-MS Analysis: Analyze the samples by reverse-phase HPLC coupled to a mass spectrometer. Monitor the disappearance of the full-length Boc-GGFG-OH linker and the appearance of cleavage fragments. The identity of the fragments can be confirmed by their mass-to-charge ratio.
-
Data Analysis: Quantify the peak areas of the substrate and cleavage products at each time point to determine the rate of cleavage. From this data, kinetic parameters such as kcat and Km can be calculated by performing the assay at various substrate concentrations.
Visualizations
Signaling Pathway of ADC Internalization and Cleavage
Caption: Workflow of ADC targeting, internalization, and payload release.
Experimental Workflow for Cleavage Assay
Caption: Experimental workflow for the in vitro cleavage assay.
Logical Relationship of Cleavage Specificity
Caption: Specificity of Cathepsin L for the Boc-GGFG-OH linker.
References
Basic principles of using peptide linkers in drug delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the fundamental principles of utilizing peptide linkers in drug delivery systems, with a primary focus on their application in Antibody-Drug Conjugates (ADCs). We will delve into the core types of cleavable peptide linkers, their mechanisms of action, and the critical role they play in the targeted release of therapeutic payloads. This document also outlines key experimental protocols for the synthesis, conjugation, and evaluation of peptide linker-drug conjugates, supported by quantitative data and visual workflows to facilitate a comprehensive understanding.
Introduction to Peptide Linkers in Drug Delivery
Peptide linkers are a cornerstone of modern targeted drug delivery, acting as the crucial connection between a targeting moiety (like a monoclonal antibody) and a potent cytotoxic payload.[1] An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling rapid and efficient cleavage to release the active drug upon reaching the target site, such as a tumor cell.[] Peptide linkers, a major class of cleavable linkers, are designed to be substrates for specific enzymes that are overexpressed in the target microenvironment or within specific cellular compartments like lysosomes.[3] This enzymatic-cleavage strategy offers a high degree of specificity and control over drug release.
The most prevalent application of peptide linkers is in the design of ADCs. The mechanism of action for an ADC typically involves:
-
Binding of the ADC's antibody to a specific antigen on the surface of a cancer cell.
-
Internalization of the ADC-antigen complex via receptor-mediated endocytosis.[4]
-
Trafficking of the complex through the endosomal-lysosomal pathway.[5]
-
Within the lysosome, which is rich in proteases, the peptide linker is cleaved, releasing the cytotoxic payload.[3]
-
The released drug then exerts its therapeutic effect, leading to apoptosis or cell death.[6]
Types of Cleavable Peptide Linkers
Cleavable linkers are designed to release their payload in response to specific physiological triggers within the target cell.[1] The main categories of cleavable linkers, including those based on peptide sequences, are detailed below.
2.1. Protease-Cleavable Linkers
These are the most common type of peptide linkers used in ADCs. They are designed to be recognized and cleaved by proteases, such as cathepsins and legumain, which are highly active in the lysosomal compartment of cancer cells.[3][4]
-
Cathepsin B-Cleavable Linkers: Cathepsin B is a lysosomal cysteine protease often overexpressed in various tumor types.[7] Linkers containing dipeptide sequences like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) are well-established substrates for cathepsin B.[1][8] The Val-Cit linker, in particular, is widely used in approved ADCs due to its high stability in plasma and efficient cleavage within lysosomes.[] To ensure complete drug release after peptide bond cleavage, a self-immolative spacer, such as para-aminobenzyl carbamate (PABC), is often incorporated.[4][10] Once the peptide is cleaved, the PABC spacer spontaneously decomposes, liberating the unmodified drug.[10]
-
Legumain-Cleavable Linkers: Legumain is another lysosomal protease that is upregulated in tumors and is involved in tumor invasion and metastasis.[4] It recognizes specific peptide sequences, such as those containing asparagine (Asn), making it an attractive target for linker design.[4] Tripeptide sequences like Ala-Ala-Asn have been explored for legumain-mediated drug release.[4]
2.2. pH-Sensitive Linkers (Acid-Labile Linkers)
These linkers exploit the pH difference between the bloodstream (pH ~7.4) and the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[11][] While not always peptide-based, they are a key type of cleavable linker. Chemical bonds like hydrazones, acetals, and ketals are stable at neutral pH but undergo rapid hydrolysis in acidic conditions, leading to drug release.[][]
2.3. Glutathione-Sensitive Linkers (Disulfide Linkers)
This class of linkers leverages the significant difference in glutathione (GSH) concentration between the extracellular environment and the intracellular cytosol. The intracellular GSH concentration is approximately 1000-fold higher, creating a highly reducing environment.[11] Linkers containing a disulfide bond are stable in the bloodstream but are readily cleaved by GSH in the cytosol, releasing a thiolated version of the drug.[14] The stability of these linkers can be modulated by introducing steric hindrance around the disulfide bond.[14]
Quantitative Data on Peptide Linker Performance
The efficacy of a peptide linker is determined by its stability in circulation and its efficiency of cleavage at the target site. The following tables summarize key quantitative parameters for commonly used peptide linkers.
Table 1: Stability of Peptide Linkers in Plasma
| Linker Type | Peptide Sequence | Conjugate System | Species | Stability Metric | Value | Reference |
| Protease-Cleavable | Val-Cit-PABC | Trastuzumab-MMAE | Human | DAR Loss after 144h | Minimal | [15] |
| Protease-Cleavable | Val-Cit-PABC | Generic ADC | Mouse | DAR Loss after 7 days | Significant | [16] |
| Protease-Cleavable | Glu-Val-Cit (EVC) | Generic ADC | Mouse | Stability | High | [17] |
| pH-Sensitive | Hydrazone | Generic PDC | Acidic (pH 5) | Half-life | 24 hours | [11] |
| pH-Sensitive | Maleic acid derivative | Generic conjugate | Neutral (pH 7.0) | Drug Release after 96h | Undetectable | [18] |
| pH-Sensitive | Maleic acid derivative | Generic conjugate | Acidic (pH 4.0) | Drug Release after 3h | Complete | [18] |
Note: DAR stands for Drug-to-Antibody Ratio. The instability of the Val-Cit linker in mouse plasma is due to cleavage by carboxylesterase C1 (Ces1C).[4]
Table 2: In Vitro Cytotoxicity of ADCs with Peptide Linkers
| ADC | Linker | Payload | Cell Line | IC50 | Reference |
| anti-Her2 ADC | AsnAsn-PABC | MMAE | SKBR3 (Her2+) | Similar to ValCit ADC | [4] |
| anti-CD20 ADC | AsnAsn-PABC | MMAE | Ramos (CD20+) | Similar to ValCit ADC | [4] |
| anti-Her2 ADC | ValCit-PABC | MMAE | SKBR3 (Her2+) | Potent activity | [4] |
| anti-CD20 ADC | ValCit-PABC | MMAE | Ramos (CD20+) | Potent activity | [4] |
Note: IC50 is the half-maximal inhibitory concentration and is a measure of the potency of a drug.
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of peptide linker-drug conjugates.
4.1. Synthesis of a Val-Cit-PABC Linker
The synthesis of the widely used Val-Cit-PABC linker can be achieved through various routes. A common approach involves a multi-step chemical synthesis process.[19] An improved, high-yield methodology that avoids epimerization has been reported and is summarized below.[19]
Protocol:
-
Starting Material: Begin with L-Citrulline.
-
Spacer Incorporation: Couple the para-aminobenzyl alcohol (PABOH) spacer to L-Citrulline using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Dipeptide Formation: Couple the resulting Cit-PABOH intermediate with a protected valine amino acid (e.g., Fmoc-Val-OH).
-
Maleimide Functionalization: Introduce the maleimidocaproyl (Mc) group to the N-terminus of the valine residue.
-
Deprotection and Purification: Remove any protecting groups and purify the final Mc-Val-Cit-PABOH linker construct using techniques like high-performance liquid chromatography (HPLC).
A detailed, step-by-step synthesis scheme can be found in the work by KGP Karanam et al. (2020).[19] Solid-phase synthesis strategies have also been developed to provide a more facile and high-yielding route to Val-Cit linkers.[20]
4.2. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is widely used to determine the cytotoxicity of ADCs.[21][22][23]
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines.[23]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
ADC stock solution of known concentration.
-
Control articles (unconjugated antibody, free cytotoxic drug).
-
96-well microplates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[21]
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.[24]
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in culture medium. Remove the old medium from the cells and add the ADC/control solutions to the respective wells.
-
Incubation: Incubate the plate for a period that allows for ADC processing and cytotoxicity (typically 48-144 hours).[24]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[21] Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[24]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.[21]
4.3. Plasma Stability Assay
Evaluating the stability of an ADC in plasma is crucial to predict its in vivo performance and potential for off-target toxicity.[25][26] This can be assessed by measuring the change in the drug-to-antibody ratio (DAR) over time or by quantifying the amount of released free drug.[27]
Materials:
-
ADC of interest.
-
Plasma from relevant species (e.g., human, mouse, rat).[16]
-
Incubator at 37°C.
-
Analytical instruments such as Liquid Chromatography-Mass Spectrometry (LC-MS) or ELISA.[26]
Protocol:
-
Incubation: Incubate the ADC in plasma at 37°C.[26]
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 2, 3, 5, and 7 days).[16]
-
Sample Preparation (for LC-MS DAR analysis):
-
LC-MS Analysis: Analyze the eluted ADC samples by LC-MS to determine the distribution of different drug-loaded species and calculate the average DAR at each time point.
-
Data Analysis: Plot the average DAR against time to assess the stability of the ADC in plasma. A significant decrease in DAR over time indicates linker instability.
Visualizations
5.1. Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to peptide linkers in drug delivery.
Caption: ADC internalization and payload release pathway.
Caption: Workflow for an in vitro MTT cytotoxicity assay.
Caption: Workflow for ADC plasma stability analysis by LC-MS.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 10. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 11. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. ADC Plasma Stability Assay [iqbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 25. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 27. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
An In-depth Technical Guide to Solid-Phase Peptide Synthesis of Tetrapeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and techniques involved in the solid-phase peptide synthesis (SPPS) of tetrapeptides. It is designed to serve as a practical resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development. The content covers the core concepts of SPPS, detailed experimental protocols for the synthesis of a model tetrapeptide (Leu-Ala-Gly-Val), quantitative data presentation, and visual representations of key workflows and mechanisms.
Introduction to Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and stepwise assembly of amino acids into a desired peptide sequence.[1] Developed by R.B. Merrifield, this technique involves anchoring the C-terminal amino acid to an insoluble polymer resin.[2] The peptide chain is then elongated through sequential cycles of deprotection and coupling reactions. A key advantage of SPPS is the ability to drive reactions to completion using excess reagents, which can be easily removed by filtration and washing, thus eliminating the need for purification of intermediate products.[1]
The most prevalent strategy in contemporary SPPS is the Fmoc/tBu approach. This method utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids and acid-labile tert-butyl (tBu) based groups for the permanent protection of reactive amino acid side chains. This orthogonal protection scheme allows for the selective removal of the Fmoc group at each step of the synthesis without affecting the side-chain protecting groups.[3]
The SPPS Workflow: A Cyclical Process
The synthesis of a peptide on a solid support follows a cyclical process, with each cycle extending the peptide chain by one amino acid. The general workflow for the synthesis of a tetrapeptide is illustrated below.
Experimental Protocol: Synthesis of Leu-Ala-Gly-Val Tetrapeptide
This section provides a detailed, step-by-step protocol for the manual synthesis of the tetrapeptide Leu-Ala-Gly-Val using Fmoc/tBu chemistry.
Materials and Reagents
-
Resin: Rink Amide MBHA resin (100-200 mesh)
-
Amino Acids: Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Leu-OH
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), Diethyl ether (cold)
-
Reagents:
-
Deprotection: Piperidine
-
Coupling: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
-
Step-by-Step Synthesis Procedure
Initial Resin Preparation:
-
Resin Swelling: Place the Rink Amide MBHA resin in a reaction vessel and swell in DMF for 30-60 minutes.
-
Fmoc Deprotection (Initial): Treat the resin with 20% piperidine in DMF twice for 10 minutes each to remove the Fmoc group from the Rink linker.
-
Washing: Wash the resin thoroughly with DMF (5 times).
Amino Acid Coupling Cycles (Val -> Gly -> Ala -> Leu):
For each amino acid, perform the following cycle:
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid by dissolving it with HBTU/HOBt and DIPEA in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice for 10 minutes each.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
Final Cleavage and Peptide Isolation:
-
Final Washing and Drying: After the final amino acid coupling and deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage: Treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Quantitative Data Presentation
The following tables summarize the quantitative data for a typical synthesis of Leu-Ala-Gly-Val on a 0.1 mmol scale.
Table 1: Reagent Quantities for Tetrapeptide Synthesis (0.1 mmol scale)
| Step | Reagent | Molar Equivalents (relative to resin loading) | Amount (for 0.1 mmol scale) |
| Resin | Rink Amide MBHA (0.5 mmol/g) | - | 200 mg |
| Coupling Cycle 1 | Fmoc-Val-OH | 3 | 0.3 mmol (102 mg) |
| HBTU/HOBt | 3 | 0.3 mmol (114 mg / 41 mg) | |
| DIPEA | 6 | 0.6 mmol (105 µL) | |
| Coupling Cycle 2 | Fmoc-Gly-OH | 3 | 0.3 mmol (89 mg) |
| HBTU/HOBt | 3 | 0.3 mmol (114 mg / 41 mg) | |
| DIPEA | 6 | 0.6 mmol (105 µL) | |
| Coupling Cycle 3 | Fmoc-Ala-OH | 3 | 0.3 mmol (93 mg) |
| HBTU/HOBt | 3 | 0.3 mmol (114 mg / 41 mg) | |
| DIPEA | 6 | 0.6 mmol (105 µL) | |
| Coupling Cycle 4 | Fmoc-Leu-OH | 3 | 0.3 mmol (106 mg) |
| HBTU/HOBt | 3 | 0.3 mmol (114 mg / 41 mg) | |
| DIPEA | 6 | 0.6 mmol (105 µL) | |
| Cleavage | Cleavage Cocktail (TFA/TIS/H₂O) | - | 5 mL |
Table 2: Typical Reaction Conditions and Yields
| Step | Reaction Time | Temperature | Expected Step Yield | Overall Theoretical Yield |
| Coupling Cycle 1 | 1-2 hours | Room Temperature | >99% | >99% |
| Coupling Cycle 2 | 1-2 hours | Room Temperature | >99% | >98% |
| Coupling Cycle 3 | 1-2 hours | Room Temperature | >99% | >97% |
| Coupling Cycle 4 | 1-2 hours | Room Temperature | >99% | >96% |
| Cleavage & Isolation | 2-3 hours | Room Temperature | ~80-90% | ~77-86% |
| Final Crude Yield | - | - | - | ~30-40 mg |
Visualization of Key Processes
Peptide Coupling Mechanism with HBTU/HOBt
The formation of the peptide bond is facilitated by coupling reagents that activate the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine of the peptide chain on the resin.
Peptide Purification and Analysis Workflow
After cleavage from the resin, the crude peptide is purified and analyzed to confirm its identity and purity.
Characterization of the Final Product
The identity and purity of the synthesized tetrapeptide are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is used to assess the purity of the crude and purified peptide.[4] The peptide is separated based on its hydrophobicity, and the purity is determined by the relative area of the main peak in the chromatogram.
Table 3: Representative Analytical HPLC Data for Leu-Ala-Gly-Val
| Sample | Main Peak Retention Time (min) | Purity (%) |
| Crude Peptide | 15.2 | ~75-85% |
| Purified Peptide | 15.2 | >98% |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity.
Table 4: Representative Mass Spectrometry Data for Leu-Ala-Gly-Val
| Parameter | Value |
| Peptide Sequence | Leu-Ala-Gly-Val-NH₂ |
| Theoretical Molecular Weight | 386.48 g/mol |
| Observed Mass (M+H)⁺ | 387.5 m/z |
Conclusion
Solid-phase peptide synthesis, particularly using the Fmoc/tBu strategy, is a robust and efficient method for the production of tetrapeptides and longer peptide sequences. By following a systematic and well-defined protocol, researchers can reliably synthesize peptides of high purity. Careful monitoring of each step and thorough characterization of the final product are crucial for ensuring the quality and success of the synthesis. This guide provides the fundamental knowledge and practical steps necessary for the successful synthesis, purification, and analysis of tetrapeptides in a laboratory setting.
References
Navigating the Synthesis Maze: A Technical Guide to the Solubility and Stability of Boc-Protected Peptides
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone in solid-phase peptide synthesis (SPPS), prized for its robustness under various coupling conditions and its clean, acid-labile removal. However, the journey of a Boc-protected peptide from synthesis to its final deprotected and purified state is often fraught with challenges related to solubility and stability. This in-depth technical guide provides a comprehensive overview of these critical aspects, offering insights into the underlying principles, quantitative data where available, and detailed experimental protocols to empower researchers in navigating the complexities of peptide synthesis and development.
The Solubility Challenge: Keeping Peptides in Solution
The solubility of a Boc-protected peptide is a critical determinant of successful synthesis, purification, and handling. Poor solubility can lead to aggregation, incomplete reactions, and low yields. The primary factors governing the solubility of these intermediates are the amino acid composition, the length of the peptide chain, and the nature of the solvent.
Factors Influencing Solubility
-
Amino Acid Composition: The polarity of the amino acid side chains is the most significant factor.[1][2] Peptides rich in hydrophobic residues (e.g., Val, Leu, Ile, Phe, Trp) tend to be less soluble in polar solvents. Conversely, a higher proportion of charged (e.g., Asp, Glu, Lys, Arg) and polar (e.g., Ser, Thr, Asn, Gln) amino acids generally enhances solubility in aqueous and polar organic solvents.[2][3]
-
Peptide Length: As the peptide chain elongates, the potential for intermolecular hydrogen bonding increases, which can lead to the formation of secondary structures like β-sheets.[4] This aggregation is a major cause of insolubility, particularly for sequences containing multiple hydrophobic residues.[4]
-
Protecting Groups: The Boc group itself, along with other side-chain protecting groups, adds to the overall hydrophobicity of the peptide, often reducing its solubility in aqueous media but improving it in organic solvents.
-
Solvent Properties: The choice of solvent is paramount. A good solvent must not only dissolve the peptide but also adequately swell the solid-phase resin to allow for efficient diffusion of reagents.[5]
Solubility in Common Organic Solvents
Boc-protected peptides are typically soluble in a range of polar aprotic organic solvents. The following table provides a qualitative summary of the solubility of Boc-protected amino acids and the general applicability of these solvents for Boc-protected peptides. It is crucial to note that the solubility of a specific peptide is highly sequence-dependent and must be determined empirically.
| Solvent | Abbreviation | General Solubility of Boc-Protected Amino Acids & Peptides | Notes |
| N,N-Dimethylformamide | DMF | Generally good | A common and effective solvent for SPPS, though it can degrade over time to release amines.[5] |
| N-Methyl-2-pyrrolidone | NMP | Generally good to excellent | Often considered a superior alternative to DMF due to its higher polarity and stability.[5] |
| Dimethyl sulfoxide | DMSO | Good, especially for aggregated peptides | A powerful solvent capable of disrupting secondary structures.[3] |
| Dichloromethane | DCM | Good for Boc-amino acids, variable for peptides | A common solvent in Boc-SPPS, particularly for the deprotection step with TFA.[5] |
| Trifluoroethanol | TFE | Good for sparingly soluble peptides | Often used in mixtures with other solvents to enhance the solubility of aggregation-prone sequences. |
| Hexafluoroisopropanol | HFIP | Excellent for sparingly soluble peptides | A highly effective solvent for dissolving aggregated peptides, but its high cost can be a limitation.[4] |
Stability of Boc-Protected Peptides: A Balancing Act
The stability of a Boc-protected peptide is a double-edged sword. The Boc group must be stable enough to withstand the conditions of peptide coupling but labile enough for efficient removal without damaging the peptide backbone or side chains.
Stability of the Boc Protecting Group
The Boc group is known for its acid lability. Deprotection is typically achieved using moderately strong acids like trifluoroacetic acid (TFA).
The deprotection of the Boc group proceeds through an acid-catalyzed elimination mechanism.
The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation and a carbamic acid derivative. The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amino group of the peptide.[6]
The rate of Boc deprotection is dependent on the concentration of the acid. Studies have shown that the reaction can exhibit a second-order dependence on the acid concentration.[7] In solid-phase peptide synthesis, a solution of 25-50% TFA in dichloromethane (DCM) is commonly used, with deprotection times typically ranging from 20 to 30 minutes.[8][9] Using 100% TFA can lead to incomplete deprotection due to poor resin swelling.[9]
Side Reactions During Deprotection
The highly reactive tert-butyl cation generated during Boc deprotection can lead to unwanted side reactions, particularly the alkylation of nucleophilic amino acid side chains.
| Susceptible Residue | Side Product | Prevention Strategy |
| Tryptophan (Trp) | tert-Butylation of the indole ring | Addition of scavengers such as triethylsilane (TES) or 1,2-ethanedithiol (EDT). |
| Methionine (Met) | S-tert-Butylation | Addition of scavengers like thioanisole. |
| Cysteine (Cys) | S-tert-Butylation | Use of appropriate side-chain protecting groups and scavengers. |
| Tyrosine (Tyr) | O-tert-Butylation | Addition of scavengers like anisole. |
To mitigate these side reactions, "scavengers" are added to the deprotection cocktail to trap the tert-butyl cation.
Thermal Stability
While acidolysis is the most common method for Boc deprotection, thermal deprotection offers an alternative, particularly for substrates sensitive to strong acids. This method typically requires high temperatures (around 150-250°C) and can be performed in various solvents, including methanol and trifluoroethanol. The efficiency of thermal deprotection is substrate-dependent.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the solubility and stability of Boc-protected peptides.
Protocol for Kinetic Solubility Assay using Nephelometry
This protocol outlines a high-throughput method to determine the kinetic solubility of a Boc-protected peptide.[10][11]
Materials:
-
Boc-protected peptide
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well or 384-well microtiter plates
-
Nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the Boc-protected peptide in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microtiter plate, perform a serial dilution of the peptide stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To a separate microtiter plate, add a fixed volume of PBS to each well.
-
Mixing: Transfer a small, equal volume of each peptide concentration from the DMSO plate to the corresponding wells of the PBS plate. This will initiate precipitation of the peptide if its solubility is exceeded.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the light scattering of each well using a nephelometer. The instrument will report the turbidity in Nephelometric Turbidity Units (NTU).
-
Data Analysis: Plot the NTU values against the peptide concentration. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Protocol for Stability-Indicating HPLC Method
This protocol describes a general approach for developing a stability-indicating HPLC method to assess the purity and degradation of a Boc-protected peptide.[12][13]
Materials:
-
Boc-protected peptide
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
Procedure:
-
Sample Preparation:
-
Initial Sample: Dissolve the Boc-protected peptide in a suitable diluent (e.g., 50:50 ACN/water) to a concentration of approximately 1 mg/mL.
-
Forced Degradation Samples: Subject the peptide solution to stress conditions:
-
Acidic: Add HCl to a final concentration of 0.1 M and incubate.
-
Basic: Add NaOH to a final concentration of 0.1 M and incubate.
-
Oxidative: Add H₂O₂ to a final concentration of 3% and incubate.
-
Thermal: Incubate the peptide solution at an elevated temperature (e.g., 60°C).
-
Neutralize the acidic and basic samples before injection.
-
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A typical starting gradient would be 5-95% B over 30 minutes. This should be optimized to achieve good separation of the main peak from all degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C
-
Detection Wavelength: 220 nm
-
-
Analysis:
-
Inject the initial and stressed samples.
-
Identify the main peptide peak and any degradation products.
-
The method is considered "stability-indicating" if all degradation products are baseline-resolved from the main peak and from each other.
-
Calculate the percentage of the main peak remaining and the percentage of each impurity in the stressed samples.
-
Conclusion
The solubility and stability of Boc-protected peptides are multifaceted challenges that require a thorough understanding of the peptide's physicochemical properties and the careful selection of experimental conditions. While general principles can guide researchers, empirical testing is often necessary to determine the optimal solvents and deprotection strategies for a specific peptide. The experimental protocols provided in this guide offer a robust framework for systematically evaluating the solubility and stability of these critical synthetic intermediates, ultimately contributing to the successful synthesis and development of novel peptide-based therapeutics.
References
- 1. bachem.com [bachem.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. benchchem.com [benchchem.com]
- 13. almacgroup.com [almacgroup.com]
Spectroscopic and Spectrometric Characterization of Boc-Gly-Gly-Phe-Gly-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic and spectrometric data for the protected tetrapeptide, Boc-Gly-Gly-Phe-Gly-OH. Due to the limited public availability of specific experimental spectra for this compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on its chemical structure and known values for its constituent amino acids and similar peptides. It also outlines the standard experimental protocols for acquiring such data, intended to serve as a practical reference for researchers in peptide synthesis and drug development.
Introduction
Boc-Gly-Gly-Phe-Gly-OH, with the systematic name N-(tert-Butoxycarbonyl)-glycyl-glycyl-L-phenylalanylglycine, is a valuable building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus allows for controlled, stepwise elongation of peptide chains. Spectroscopic and spectrometric analyses are critical for verifying the identity, purity, and structure of this intermediate. This guide focuses on the two primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted Spectroscopic and Spectrometric Data
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Boc (CH₃)₃ | ~1.40 | Singlet | 9 protons from the tert-butyl group. |
| Gly¹ α-CH₂ | ~3.80 | Doublet | Coupled to the adjacent NH proton. |
| Gly² α-CH₂ | ~3.90 | Doublet | Coupled to the adjacent NH proton. |
| Phe α-CH | ~4.60 | Multiplet | Coupled to β-CH₂ and NH protons. |
| Phe β-CH₂ | ~3.10 | Multiplet | Diastereotopic protons, complex splitting. |
| Phe Aromatic C-H | ~7.20-7.35 | Multiplet | 5 protons from the phenyl ring. |
| Gly³ α-CH₂ | ~3.95 | Doublet | Coupled to the adjacent NH proton. |
| NH Protons | ~7.0 - 8.5 | Broad Singlets/Multiplets | Chemical shifts are solvent and concentration dependent. |
| COOH | ~10-12 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Boc C(CH₃)₃ | ~28.5 |
| Boc C (CH₃)₃ | ~80.0 |
| Boc C=O | ~156.0 |
| Gly¹ α-C | ~44.0 |
| Gly¹ C=O | ~170.0 |
| Gly² α-C | ~43.5 |
| Gly² C=O | ~170.5 |
| Phe α-C | ~55.0 |
| Phe β-C | ~38.0 |
| Phe Aromatic C | ~127.0, ~128.5, ~129.5, ~137.0 |
| Phe C=O | ~171.0 |
| Gly³ α-C | ~42.0 |
| Gly³ C=O (COOH) | ~173.0 |
Table 3: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₂₀H₂₈N₄O₇ |
| Molecular Weight | 436.46 g/mol |
| Monoisotopic Mass | 436.1958 Da |
| Expected [M+H]⁺ | 437.1958 |
| Expected [M+Na]⁺ | 459.1777 |
| Expected [M-H]⁻ | 435.1963 |
Experimental Protocols
The following are detailed methodologies for obtaining NMR and Mass Spectrometry data for Boc-Gly-Gly-Phe-Gly-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and assess the purity of the peptide.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of Boc-Gly-Gly-Phe-Gly-OH.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent. Common choices for peptides include DMSO-d₆, CDCl₃ (if soluble), or D₂O (with pH adjustment). DMSO-d₆ is often preferred as it can help in observing exchangeable amide protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the peptide and confirm its elemental composition.
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is typically used for peptides.
Sample Preparation:
-
Prepare a stock solution of Boc-Gly-Gly-Phe-Gly-OH at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS, often containing a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode.
Data Acquisition (Positive Ion Mode):
-
Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Set the ESI source parameters, including capillary voltage (e.g., 3-5 kV), nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and optimal ionization.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000).
-
Observe the protonated molecular ion [M+H]⁺ and potentially other adducts like the sodium adduct [M+Na]⁺.
Data Acquisition (Negative Ion Mode):
-
For observing the deprotonated molecule, prepare the sample in a slightly basic solution (e.g., with a small amount of ammonium hydroxide) or a neutral solvent.
-
Reverse the polarity of the ESI source and acquire the spectrum to observe the [M-H]⁻ ion.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the synthesis and characterization of Boc-Gly-Gly-Phe-Gly-OH.
Caption: Workflow for the synthesis and characterization of Boc-Gly-Gly-Phe-Gly-OH.
Methodological & Application
Application Notes and Protocols for the Synthesis of Boc-Gly-Gly-Phe-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the tetrapeptide Boc-Gly-Gly-Phe-Gly-OH. The synthesis is based on the well-established tert-butyloxycarbonyl (Boc) strategy on a Merrifield resin. This protocol outlines the step-by-step procedures for resin preparation, amino acid couplings, Boc deprotection, and final cleavage of the peptide from the solid support. Additionally, it includes methods for the purification and characterization of the final product. The protocols provided are intended to serve as a comprehensive guide for researchers in the fields of peptide chemistry, drug discovery, and proteomics.
Introduction
The tetrapeptide Gly-Gly-Phe-Gly is a common sequence used in various biochemical applications, including as a protease-cleavable linker in antibody-drug conjugates (ADCs).[][2][3] The N-terminally protected Boc-Gly-Gly-Phe-Gly-OH is a key intermediate in the synthesis of these complex biomolecules.[] Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the preparation of such peptides, allowing for simplified purification and the use of excess reagents to drive reactions to completion.[4] This application note details the synthesis of Boc-Gly-Gly-Phe-Gly-OH using a Boc/Bzl protection strategy on a Merrifield resin.
Synthesis Strategy
The synthesis of Boc-Gly-Gly-Phe-Gly-OH is performed on a chloromethylated polystyrene resin (Merrifield resin). The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus. The synthesis workflow is illustrated in the diagram below.
Caption: General workflow for the solid-phase synthesis of Boc-Gly-Gly-Phe-Gly-OH.
Materials and Reagents
| Category | Item | Grade |
| Resin | Merrifield Resin (1% DVB, 100-200 mesh, 1.0 mmol/g) | Synthesis Grade |
| Amino Acids | Boc-Gly-OH | Synthesis Grade |
| Boc-Phe-OH | Synthesis Grade | |
| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Synthesis Grade |
| DIEA (N,N-Diisopropylethylamine) | Synthesis Grade | |
| Deprotection Reagent | TFA (Trifluoroacetic acid) | Reagent Grade |
| Cleavage Reagent | TFMSA (Trifluoromethanesulfonic acid) | Reagent Grade |
| Scavengers | m-Cresol | Reagent Grade |
| Thioanisole | Reagent Grade | |
| Solvents | DCM (Dichloromethane) | Anhydrous |
| DMF (N,N-Dimethylformamide) | Anhydrous | |
| Methanol | ACS Grade | |
| Diethyl Ether | Anhydrous | |
| Acetonitrile (ACN) | HPLC Grade | |
| Water | Deionized | |
| Other Reagents | Cesium Carbonate (Cs₂CO₃) | Reagent Grade |
| Ninhydrin | ACS Grade | |
| Pyridine | Reagent Grade | |
| Phenol | ACS Grade |
Experimental Protocols
This protocol is designed for a 0.5 mmol synthesis scale.
Resin Preparation and Loading of the First Amino Acid (Boc-Gly-OH)
-
Resin Swelling: Weigh 500 mg of Merrifield resin (0.5 mmol) into a solid-phase synthesis vessel. Add 10 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation. Drain the DCM.
-
Preparation of Boc-Gly-OH Cesium Salt: In a separate flask, dissolve Boc-Gly-OH (1.2 eq, 0.6 mmol, 105 mg) in a mixture of methanol (5 mL) and water (0.5 mL). Adjust the pH to 7.0 with a 20% aqueous solution of cesium carbonate. Evaporate the solution to dryness under reduced pressure. Co-evaporate with anhydrous DMF (2 x 5 mL) to ensure the salt is completely dry.
-
Loading: Dissolve the dried Boc-Gly-OH cesium salt in 10 mL of anhydrous DMF. Add the solution to the swollen resin. Heat the mixture at 50°C for 24 hours with gentle agitation.
-
Washing: Allow the resin to cool to room temperature. Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), 50% DMF/water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. A small sample of the resin can be subjected to a cleavage test to determine the loading efficiency.
Peptide Chain Elongation
The following cycle is repeated for the coupling of Boc-Phe-OH, Boc-Gly-OH, and a final Boc-Gly-OH.
Diagram of a Single Coupling Cycle:
Caption: A single iterative cycle of deprotection, neutralization, and coupling in Boc-SPPS.
-
Boc Deprotection:
-
Swell the resin in 10 mL of DCM for 10 minutes.
-
Drain the DCM and add 10 mL of a 50% (v/v) solution of TFA in DCM. Agitate for 2 minutes.
-
Drain the solution and add a fresh 10 mL of 50% TFA in DCM. Agitate for 30 minutes.[5]
-
Drain the deprotection solution and wash the resin with DCM (3 x 10 mL), isopropanol (2 x 10 mL), and DCM (3 x 10 mL).
-
-
Neutralization:
-
Add 10 mL of a 10% (v/v) solution of DIEA in DCM to the resin. Agitate for 5 minutes.
-
Drain the solution and repeat the neutralization step with fresh DIEA solution for another 5 minutes.
-
Wash the resin with DCM (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the corresponding Boc-amino acid (3 eq, 1.5 mmol) and HBTU (2.9 eq, 1.45 mmol) in 8 mL of DMF.
-
Add DIEA (6 eq, 3.0 mmol) to the solution and vortex for 1 minute to pre-activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[]
-
A negative Kaiser test (yellow beads) indicates the completion of the coupling reaction. If the test is positive (blue beads), the coupling step should be repeated with fresh reagents.
-
-
Washing:
-
After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat steps 1-5 for each amino acid in the sequence (Phe, Gly, Gly).
Cleavage of the Peptide from the Resin
-
Final Boc Deprotection: Perform the Boc deprotection step as described in section 4.2.1 after the final amino acid coupling.
-
Resin Drying: Wash the peptide-resin with DCM (3 x 10 mL) and methanol (3 x 10 mL). Dry the resin thoroughly under high vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail by combining TFMSA, TFA, m-cresol, and thioanisole. A common ratio is 1:10:1:1 (v/v/v/v) of TFMSA:TFA:m-cresol:thioanisole. For 0.5 mmol of resin, a total volume of 10 mL is sufficient. Caution: TFMSA is a strong, corrosive acid and should be handled with extreme care in a well-ventilated fume hood.
-
Cleavage Reaction:
-
Place the dried peptide-resin in a round-bottom flask.
-
Add the scavenger mixture (m-cresol and thioanisole) to the resin.
-
Cool the flask in an ice bath.
-
Slowly add the pre-chilled TFMSA/TFA mixture to the flask with gentle swirling.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.
-
Add the combined filtrate dropwise to a flask containing 100 mL of cold diethyl ether with vigorous stirring.
-
A white precipitate of the crude peptide should form.
-
Keep the mixture at 4°C for 1 hour to ensure complete precipitation.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 50 mL).
-
Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.
-
Purification and Characterization
Purification by Preparative HPLC
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 22 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-60% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | 220 nm |
Fractions containing the pure product are collected, pooled, and lyophilized to obtain the final Boc-Gly-Gly-Phe-Gly-OH as a white powder.
Characterization
The identity and purity of the final product are confirmed by analytical HPLC and mass spectrometry.
| Parameter | Value |
| Molecular Formula | C₂₀H₂₈N₄O₇ |
| Molecular Weight | 436.46 g/mol |
| Expected [M+H]⁺ | 437.20 |
| Purity (Analytical HPLC) | >95% |
| Overall Yield | 40-60% (based on initial resin loading) |
Analytical HPLC Conditions:
-
Column: C18, 5 µm, 150 x 4.6 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1 mL/min
-
Detection: 220 nm
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of Boc-Gly-Gly-Phe-Gly-OH using Boc-based solid-phase peptide synthesis. The step-by-step instructions, from resin loading to final purification, are intended to guide researchers in obtaining high-purity tetrapeptide for their research and development needs. Careful execution of each step and appropriate monitoring of reaction completion are crucial for a successful synthesis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Boc-Gly-Gly-Phe-Gly-OH TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the purification of the N-terminally protected tetrapeptide, Boc-Gly-Gly-Phe-Gly-OH, from a crude synthetic mixture using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The protocol outlines the instrumentation, materials, and a step-by-step procedure for achieving high purity of the target peptide, which is a valuable building block in the synthesis of peptide-based therapeutics and antibody-drug conjugates (ADCs).[][2][3][4] The method employs a C18 stationary phase with a water/acetonitrile mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent to ensure sharp peaks and efficient separation.[]
Introduction
Boc-Gly-Gly-Phe-Gly-OH is a key intermediate in peptide synthesis, often utilized in the construction of larger, more complex peptide structures. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus prevents unwanted side reactions during peptide coupling.[] Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and byproducts from deprotection and cleavage steps. Reversed-phase HPLC is the gold standard for the purification of synthetic peptides due to its high resolving power and the volatility of the mobile phases, which simplifies product isolation.[6] This application note details a robust RP-HPLC method for the purification of Boc-Gly-Gly-Phe-Gly-OH, yielding a final product of high purity suitable for subsequent applications in research and drug development.
Experimental Protocols
Materials and Instrumentation
| Item | Specification |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler, column oven, and UV detector. |
| Column | Preparative C18 column (e.g., 10 µm, 150 x 21.2 mm). |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile. |
| Sample | Crude Boc-Gly-Gly-Phe-Gly-OH TFA salt. |
| Sample Diluent | Mobile Phase A or a minimal amount of DMSO followed by dilution with Mobile Phase A. |
| Filtration | 0.45 µm syringe filters. |
| Lyophilizer | For removal of solvent from purified fractions. |
Sample Preparation
-
Accurately weigh the crude this compound salt.
-
Dissolve the crude peptide in the sample diluent to a concentration of 10-20 mg/mL. For hydrophobic peptides that are difficult to dissolve, a small amount of DMSO can be used initially, followed by dilution with Mobile Phase A to the desired concentration.[]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[7]
HPLC Purification Method
The purification is performed using a linear gradient to effectively separate the target peptide from impurities.
| Parameter | Condition |
| Column | Preparative C18, 10 µm, 150 x 21.2 mm |
| Flow Rate | 20 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | Ambient |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
| Gradient | See Table 1 |
Table 1: Preparative HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 55 | 45 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 46 | 95 | 5 |
| 55 | 95 | 5 |
Fraction Collection and Analysis
-
Collect fractions corresponding to the main peak eluting from the column.
-
Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level (typically >98%).
-
Lyophilize the pooled fractions to obtain the purified Boc-Gly-Gly-Phe-Gly-OH as a white, fluffy powder.
Data Presentation
Table 2: Analytical HPLC Conditions for Purity Assessment
| Parameter | Condition |
| Column | Analytical C18, 5 µm, 4.6 x 150 mm |
| Flow Rate | 1 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Gradient | 5% to 95% Mobile Phase B over 20 minutes |
Workflow Diagram
Caption: Workflow for the HPLC purification of Boc-Gly-Gly-Phe-Gly-OH.
Discussion
The provided HPLC method is a robust starting point for the purification of Boc-Gly-Gly-Phe-Gly-OH. The gradient is designed to be relatively shallow during the expected elution time of the peptide to maximize resolution from closely eluting impurities.[8] The use of 0.1% TFA in the mobile phase is crucial for good peak shape and retention of the peptide on the C18 column. For particularly challenging separations, further optimization of the gradient may be necessary. This can involve adjusting the slope of the gradient or using a segmented gradient to better resolve specific impurities.[8] The final purity of the peptide should be confirmed by analytical HPLC and its identity verified by mass spectrometry.
Conclusion
This application note provides a comprehensive and detailed protocol for the preparative HPLC purification of this compound. By following the outlined procedures for sample preparation, HPLC methodology, and fraction analysis, researchers can obtain a highly pure product suitable for demanding applications in peptide chemistry and drug development. The structured approach and clear data presentation are intended to facilitate the successful implementation of this purification method in a laboratory setting.
References
Application Note: Mass Spectrometry Analysis of Boc-Gly-Gly-Phe-Gly-OH Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the mass spectrometry analysis of the N-terminally protected peptide, Boc-Gly-Gly-Phe-Gly-OH. This tetrapeptide is a valuable standard in proteomics research and a crucial building block in the synthesis of antibody-drug conjugates (ADCs).[] Accurate mass determination and structural confirmation are critical for its application. This document outlines protocols for both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), including sample preparation, instrument parameters, and expected fragmentation patterns. The provided data and methodologies will enable researchers to confidently identify and characterize this peptide.
Introduction
Boc-Gly-Gly-Phe-Gly-OH, with a molecular weight of 436.46 g/mol , is a synthetic tetrapeptide where the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group allows for controlled, stepwise peptide synthesis.[] In the context of ADCs, the Gly-Gly-Phe-Gly sequence serves as a protease-cleavable linker, enabling the targeted release of cytotoxic payloads.[][2] Mass spectrometry is an essential analytical technique for verifying the identity and purity of such synthetic peptides. This note details the expected mass-to-charge ratios (m/z) for the intact peptide and its characteristic fragment ions, providing a comprehensive guide for its analysis.
Quantitative Data Summary
The following tables summarize the expected m/z values for the parent ion and the major fragment ions of Boc-Gly-Gly-Phe-Gly-OH in both positive and negative ionization modes.
Table 1: Parent Ion Information
| Ion Species | Theoretical m/z |
| [M+H]⁺ | 437.47 |
| [M+Na]⁺ | 459.45 |
| [M-H]⁻ | 435.45 |
Table 2: Major Fragment Ions in Positive Ion Mode (ESI-MS/MS)
This table includes the characteristic losses from the Boc protecting group and the primary b and y ions from the peptide backbone.
| Ion Type | Sequence | Theoretical m/z |
| Boc Fragmentation | ||
| [M+H-C₄H₈]⁺ | Boc-Gly-Gly-Phe-Gly-OH | 381.41 |
| [M+H-Boc]⁺ | H-Gly-Gly-Phe-Gly-OH | 337.36 |
| b-ions | ||
| b₁ | Boc-Gly | 158.10 |
| b₂ | Boc-Gly-Gly | 215.12 |
| b₃ | Boc-Gly-Gly-Phe | 362.20 |
| y-ions | ||
| y₁ | Gly-OH | 76.04 |
| y₂ | Phe-Gly-OH | 223.11 |
| y₃ | Gly-Phe-Gly-OH | 280.13 |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectra.
a) Stock Solution Preparation:
-
Dissolve Boc-Gly-Gly-Phe-Gly-OH in a suitable organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution of 1 mg/mL.[]
-
For mass spectrometry analysis, dilute the stock solution with the appropriate solvent (see below) to a final concentration of 1-10 pmol/µL.
b) For MALDI-TOF Analysis:
-
Matrix Selection: α-Cyano-4-hydroxycinnamic acid (HCCA) is a suitable matrix for peptides in this mass range.[3]
-
Matrix Preparation: Prepare a saturated solution of HCCA in a 1:1 (v/v) mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water.[4]
-
Spotting:
-
Mix 1 µL of the diluted peptide solution with 1 µL of the HCCA matrix solution.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely before analysis.[4]
-
c) For ESI-MS/MS Analysis:
-
Solvent System: The mobile phase typically consists of a gradient of acetonitrile in water, with 0.1% formic acid added to promote protonation.[5]
-
Sample Dilution: Dilute the peptide stock solution in the initial mobile phase conditions (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) to a final concentration of 1-10 pmol/µL.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
Mass Spectrometry Parameters
a) MALDI-TOF Mass Spectrometry:
-
Instrument: Any standard MALDI-TOF mass spectrometer.
-
Ionization Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Intensity: Optimize for best signal-to-noise ratio, avoiding excessive fragmentation.
-
Mass Range: m/z 100-1000.
-
Calibration: Use a standard peptide mixture for external calibration.
b) ESI-MS/MS Mass Spectrometry:
-
Instrument: A quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer equipped with an electrospray source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: ~3.5-4.5 kV.
-
Drying Gas Flow: Optimize for the specific instrument (e.g., 5-10 L/min).
-
Drying Gas Temperature: 150-300 °C.
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS:
-
Select the [M+H]⁺ ion (m/z 437.47) for fragmentation.
-
Use collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation. The optimal collision energy should be determined empirically.
-
Visualizations
The following diagrams illustrate the experimental workflow and the theoretical fragmentation pathway of Boc-Gly-Gly-Phe-Gly-OH.
Discussion
The mass spectrometric analysis of Boc-Gly-Gly-Phe-Gly-OH provides clear and interpretable data for its identification and structural confirmation. In MALDI-TOF analysis, the singly charged protonated molecule [M+H]⁺ is expected to be the most abundant ion. It is important to use appropriate matrices, such as HCCA, to avoid in-source decay or loss of the acid-labile Boc protecting group.
In ESI-MS/MS, the fragmentation pattern is highly informative. A characteristic feature of Boc-protected peptides is the facile neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) upon collisional activation. The resulting fragment ions can be used as diagnostic markers for the presence of the Boc group. Subsequent fragmentation of the peptide backbone will yield the expected b and y ion series, allowing for sequence verification. The relative abundance of these fragment ions will depend on the collision energy and the specific instrument used.
Conclusion
This application note provides a comprehensive framework for the mass spectrometry analysis of Boc-Gly-Gly-Phe-Gly-OH. The detailed protocols for sample preparation and instrument parameters for both MALDI-TOF and ESI-MS/MS, along with the tabulated expected m/z values and fragmentation diagrams, serve as a valuable resource for researchers in proteomics and drug development. By following these guidelines, scientists can achieve reliable and accurate characterization of this important peptide.
References
Application Notes and Protocols for the Conjugation of Boc-GGFG-OH Linker to an Antibody
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the conjugation of the Boc-GGFG-OH linker to a monoclonal antibody, a critical process in the development of Antibody-Drug Conjugates (ADCs). The protocols outlined below cover the entire workflow, from the initial conjugation of the linker to a cytotoxic payload to the final purification and characterization of the resulting ADC.
The Boc-GGFG-OH is a tetrapeptide linker that is cleavable by proteases, such as Cathepsin B and L, which are often overexpressed in the tumor microenvironment.[1][2][3] This targeted cleavage allows for the specific release of the cytotoxic drug payload within cancer cells, minimizing systemic toxicity.[3][] The conjugation process typically involves the random modification of lysine residues on the antibody surface.[]
Experimental Protocols
The conjugation of the Boc-GGFG-OH linker to an antibody is a multi-step process that requires careful execution and optimization. The general workflow involves:
-
Conjugation of the cytotoxic payload to the Boc-GGFG-OH linker.
-
Deprotection of the Boc group from the linker-payload conjugate.
-
Activation of the carboxylic acid group of the linker-payload conjugate using EDC/NHS chemistry.
-
Conjugation of the activated linker-payload to the antibody.
-
Purification of the resulting Antibody-Drug Conjugate (ADC).
-
Characterization of the ADC to determine key quality attributes such as the drug-to-antibody ratio (DAR).
Below are the detailed protocols for each of these key steps.
Protocol 1: Conjugation of Cytotoxic Payload to Boc-GGFG-OH Linker
This protocol describes the coupling of a cytotoxic drug containing a primary amine group to the carboxylic acid of the Boc-GGFG-OH linker.
Materials:
-
Boc-GGFG-OH linker
-
Amine-containing cytotoxic payload (e.g., a derivative of doxorubicin or monomethyl auristatin E)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve Boc-GGFG-OH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC or EDC (1.1 equivalents) to the solution and stir for 4-6 hours at 0°C.
-
In a separate flask, dissolve the amine-containing cytotoxic payload (1 equivalent) and TEA or DIPEA (1.2 equivalents) in anhydrous DMF.
-
Slowly add the payload solution to the activated linker solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Once the reaction is complete, filter the mixture to remove the urea byproduct.
-
Purify the Boc-GGFG-Payload conjugate by preparative HPLC.
-
Lyophilize the purified product to obtain a solid powder.
Protocol 2: Boc Deprotection of the Linker-Payload Conjugate
This protocol outlines the removal of the Boc protecting group from the N-terminus of the GGFG peptide using Trifluoroacetic acid (TFA).[6][7]
Materials:
-
Boc-GGFG-Payload conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-GGFG-Payload conjugate in a solution of 50% TFA in DCM.[8]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or HPLC until the starting material is consumed.[8]
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Precipitate the deprotected H2N-GGFG-Payload by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
Protocol 3: EDC/NHS Activation of the H2N-GGFG-Payload
This protocol describes the activation of the C-terminal carboxylic acid of the deprotected linker-payload for subsequent reaction with the antibody.
Materials:
-
H2N-GGFG-Payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
Procedure:
-
Dissolve the H2N-GGFG-Payload (1 equivalent) and NHS (1.5 equivalents) in anhydrous DMSO or DMF.
-
Add EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours to generate the NHS ester. The activated linker-payload is now ready for conjugation to the antibody.
Protocol 4: Conjugation of Activated Linker-Payload to the Antibody
This protocol details the conjugation of the NHS-activated linker-payload to the lysine residues of the antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
NHS-activated H2N-GGFG-Payload solution
-
Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Calculate the required amount of the NHS-activated linker-payload solution to achieve the desired drug-to-antibody ratio (DAR). A molar excess of the linker-payload is typically used.
-
Slowly add the activated linker-payload solution to the antibody solution with gentle stirring.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Quench the reaction by adding an excess of a small molecule amine, such as Tris or glycine.
Protocol 5: Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC from unconjugated antibody, free linker-payload, and other reaction components using Size Exclusion Chromatography (SEC).[]
Materials:
-
Crude ADC reaction mixture
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or Superdex 200)
-
Purification buffer (e.g., PBS, pH 7.4)
-
FPLC or HPLC system
Procedure:
-
Equilibrate the SEC column with the purification buffer.
-
Load the crude ADC reaction mixture onto the column.
-
Elute the ADC with the purification buffer at a constant flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
The ADC, being the largest molecule, will elute first, followed by the smaller unconjugated components.
-
Collect the fractions corresponding to the ADC peak.
-
Pool the ADC-containing fractions and concentrate if necessary using ultrafiltration.
-
Sterile-filter the final ADC solution and store at the appropriate temperature (typically 2-8°C).
Data Presentation: Characterization of the ADC
The purified ADC must be thoroughly characterized to ensure its quality and consistency. The key parameter to determine is the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody.
Table 1: Summary of ADC Characterization Data
| Characterization Technique | Parameter Measured | Typical Result |
| Hydrophobic Interaction Chromatography (HIC)-HPLC | Drug-to-Antibody Ratio (DAR) and distribution of drug-loaded species | Average DAR of 3.5 - 4.0. Distribution of DAR0, DAR2, DAR4, DAR6, DAR8 species.[10][11][12][13][14] |
| Mass Spectrometry (MS) | Intact mass of the ADC and its different drug-loaded species | Confirms the molecular weight of the ADC and the number of conjugated drugs.[15][16][17][18] |
| Size Exclusion Chromatography (SEC)-HPLC | Purity and aggregation level | >95% monomeric ADC, <5% aggregates. |
| UV-Vis Spectroscopy | Protein concentration and DAR (using extinction coefficients of antibody and payload) | Provides an estimation of the average DAR. |
Mandatory Visualizations
Experimental Workflow
Caption: Step-by-step workflow for ADC synthesis and processing.
Signaling Pathway of ADC Action
Caption: Mechanism of action for a GGFG-linked ADC.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. iphasebiosci.com [iphasebiosci.com]
- 6. benchchem.com [benchchem.com]
- 7. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. ymc.eu [ymc.eu]
- 13. waters.com [waters.com]
- 14. agilent.com [agilent.com]
- 15. sciex.com [sciex.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tools.thermofisher.cn [tools.thermofisher.cn]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Payloads Compatible with Boc-Gly-Gly-Phe-Gly-OH Linker for Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Boc-Gly-Gly-Phe-Gly-OH (Boc-GGFG-OH) tetrapeptide is a critical component in the design of modern Antibody-Drug Conjugates (ADCs). As a protease-cleavable linker, it offers a balance of stability in systemic circulation and efficient cleavage by lysosomal enzymes, such as Cathepsin B and L, which are often upregulated in the tumor microenvironment.[1][2] This targeted release of the cytotoxic payload within cancer cells minimizes off-target toxicity and enhances the therapeutic window of the ADC.
These application notes provide a comprehensive overview of payloads compatible with the Boc-GGFG-OH linker, with a primary focus on the clinically validated topoisomerase I inhibitor, DXd (an exatecan derivative). Protocols for the synthesis of the linker-payload conjugate, subsequent deprotection, and final conjugation to a monoclonal antibody are detailed below. Additionally, quantitative data on the performance of GGFG-based ADCs are provided to aid in the design and evaluation of novel ADC constructs.
Compatible Payloads
The GGFG linker has been successfully conjugated with several classes of cytotoxic payloads. The choice of payload is critical and should be guided by its mechanism of action, potency, and physicochemical properties.
Primary Compatible Payload: Exatecan Derivatives (DXd)
The most prominent and clinically successful payload used with the GGFG linker is DXd, a potent topoisomerase I inhibitor.[2] The resulting ADC, Trastuzumab Deruxtecan (Enhertu®), has demonstrated significant efficacy in treating HER2-expressing cancers.
-
Mechanism of Action: DXd inhibits topoisomerase I, an enzyme essential for DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, DXd leads to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[3] The high membrane permeability of DXd also allows for a potent "bystander effect," where the payload can diffuse into and kill adjacent antigen-negative tumor cells.[4][]
Other Potential Payloads:
While DXd is the most established payload for the GGFG linker, preclinical studies have explored the use of other cytotoxins, including:
-
Auristatins (e.g., MMAE, MMAF): These are potent antimitotic agents that inhibit tubulin polymerization.[]
-
Eribulin: A synthetic macrocyclic ketone analogue of the natural product halichondrin B, which also inhibits microtubule dynamics.
-
Camptothecin Derivatives: Other derivatives of camptothecin have also been investigated for use with the GGFG linker.[7]
Data Presentation: Performance of GGFG-Based ADCs
The following tables summarize key quantitative data for ADCs utilizing the GGFG linker, primarily with the DXd payload.
Table 1: In Vitro Cytotoxicity of Trastuzumab Deruxtecan (T-DXd)
| Cell Line | Cancer Type | HER2 Expression | IC50 (µg/mL) | Reference |
| NCI-N87 | Gastric Cancer | High | Calculated | [8][9] |
| Multiple (30/49) | Gastric Cancer | Various | Calculated | [8][9] |
| MET-amplified (5/6) | Gastric Cancer | Non-expressing | Sensitive | [9] |
| HER2-overexpressing | Uterine Serous Carcinoma | High | Growth Suppression | [10] |
| Low HER2-expressing | Uterine Serous Carcinoma | Low | Negligible (significant bystander effect) | [10] |
Table 2: In Vivo Efficacy of GGFG-DXd ADCs in Xenograft Models
| ADC | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition | Reference |
| Trastuzumab Deruxtecan | NCI-N87 (HER2-positive) | Gastric Cancer | 10 mg/kg | Significant Inhibition | [11] |
| Trastuzumab Deruxtecan | JIMT-1 (HER2-low) | Breast Cancer | 10 mg/kg | Significant Inhibition | [11] |
| Trastuzumab Deruxtecan | Capan-1 (HER2-low) | Pancreatic Cancer | 10 mg/kg | Significant Inhibition | [11] |
| Trastuzumab Deruxtecan | USC PDX (HER2 3+) | Uterine Serous Carcinoma | Not Specified | Tumor Growth Suppression & Prolonged Survival | [10] |
| Datopotamab Deruxtecan | BCX (TROP2-positive) | Breast Cancer | 1 or 10 mg/kg | Dose-related Tumor Volume Suppression | [12] |
Table 3: Physicochemical and Stability Properties of GGFG-DXd ADCs
| Property | Value/Observation | Method | Reference |
| Drug-to-Antibody Ratio (DAR) | ~8 | HIC-HPLC, SEC-nMS | [13][14][15] |
| Plasma Stability (Monkey) | DAR decreased to ~2.5 after 21 days | LC-MS/MS | [16] |
| Plasma Stability (Human) | More stable than in mouse serum | Not Specified | [17] |
| Linker Cleavage | Cleaved by Cathepsin B and L | In vitro assays | [2] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of a GGFG-based ADC. Optimization of reaction conditions may be necessary for specific payloads and antibodies.
Protocol 1: Conjugation of Boc-Gly-Gly-Phe-Gly-OH to an Amine-Containing Payload
This protocol describes the formation of an amide bond between the carboxylic acid of the Boc-GGFG-OH linker and a payload containing a primary or secondary amine, using EDC/NHS chemistry.
Materials:
-
Boc-Gly-Gly-Phe-Gly-OH
-
Amine-containing payload (e.g., an exatecan derivative with a free amine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of Boc-GGFG-OH:
-
Dissolve Boc-GGFG-OH (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC-HCl (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amine-containing payload (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the payload solution.
-
Slowly add the activated Boc-GGFG-NHS ester solution to the payload solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude Boc-GGFG-payload conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Boc Deprotection of the Linker-Payload Conjugate
This protocol describes the removal of the Boc protecting group to expose the N-terminal amine for subsequent conjugation to a maleimide-functionalized linker moiety.
Materials:
-
Boc-GGFG-payload conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Toluene (optional)
-
Diethyl ether (for precipitation)
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-GGFG-payload conjugate in anhydrous DCM.
-
Add an equal volume of TFA (e.g., 1:1 TFA/DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
The resulting TFA salt of the deprotected linker-payload can often be used directly in the next step after thorough drying.
-
Alternatively, for purification or to obtain the free amine, dissolve the residue in a minimal amount of DCM and precipitate by adding cold diethyl ether. Centrifuge to collect the precipitate.
-
Protocol 3: Synthesis of Maleimide-GGFG-Payload
This protocol details the coupling of the deprotected GGFG-payload to a maleimide-containing caproic acid, which will be used for antibody conjugation.
Materials:
-
Deprotected GGFG-payload (from Protocol 2)
-
6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Coupling Reaction:
-
Dissolve the deprotected GGFG-payload (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution.
-
Add MC-NHS (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring by LC-MS.
-
-
Purification:
-
Purify the final maleimide-GGFG-payload (e.g., Deruxtecan) by reverse-phase HPLC.
-
Lyophilize the pure fractions.
-
Protocol 4: Antibody Conjugation via Thiol-Maleimide Chemistry
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody and subsequent conjugation with the maleimide-functionalized linker-payload.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-GGFG-payload (from Protocol 3) dissolved in a water-miscible organic solvent (e.g., DMSO or DMA)
-
N-acetylcysteine (NAC) or cysteine to quench the reaction
-
Desalting columns (e.g., Sephadex G-25)
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Antibody Reduction:
-
To the antibody solution (e.g., 5-10 mg/mL), add a calculated amount of reducing agent. For full reduction to achieve a DAR of ~8, a molar excess of TCEP (e.g., 10-20 equivalents) is typically used.
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column equilibrated with a conjugation buffer (e.g., PBS with EDTA, pH 7.2-7.5).
-
-
Conjugation Reaction:
-
Immediately after desalting, add the maleimide-GGFG-payload solution to the reduced antibody. A slight molar excess of the linker-payload (e.g., 1.5 eq per thiol) is typically used. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
-
Quenching:
-
Add an excess of NAC or cysteine to quench any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload and other small molecules using a desalting column or tangential flow filtration.
-
Further purify the ADC to remove aggregates and separate different DAR species using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
-
Characterization:
Visualizations
Topoisomerase I Inhibition by DXd
Caption: Mechanism of action of DXd as a topoisomerase I inhibitor.
General Workflow for GGFG-ADC Synthesis and Characterization
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Combination of Native LC-MS Approaches for the Comprehensive Characterization of the Antibody-Drug Conjugate Trastuzumab Deruxtecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Transition of average drug-to-antibody ratio of trastuzumab deruxtecan in systemic circulation in monkeys using a hybrid affinity capture liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. orb.binghamton.edu [orb.binghamton.edu]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Cleavage Assay of ADCs with a GGFG Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component of ADC design, influencing its stability, efficacy, and safety profile. Enzyme-cleavable linkers, such as the tetrapeptide Gly-Gly-Phe-Gly (GGFG), are designed to be stable in systemic circulation and to be selectively cleaved by lysosomal proteases, such as cathepsins, that are abundant in the tumor microenvironment. This targeted release of the cytotoxic payload at the tumor site enhances the therapeutic window of the ADC.
These application notes provide detailed protocols for conducting in vitro cleavage assays to evaluate the enzymatic lability of ADCs containing a GGFG linker. The protocols cover both direct enzymatic cleavage assays using purified cathepsins and plasma stability assays to assess premature payload release.
Principle of the Assay
The in vitro cleavage assay for an ADC with a GGFG linker is based on the enzymatic activity of lysosomal proteases, primarily Cathepsin L and to a lesser extent Cathepsin B, which recognize and cleave the peptide sequence.[1] The assay involves incubating the ADC with the purified enzyme under optimized conditions (e.g., pH, temperature) that mimic the lysosomal environment. The cleavage of the linker releases the cytotoxic payload, which can then be quantified using various analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] By measuring the amount of released payload over time, the rate and extent of linker cleavage can be determined, providing valuable insights into the ADC's stability and mechanism of action.
Key Experiments and Methodologies
In Vitro Enzymatic Cleavage Assay with Cathepsin L/B
This protocol details the steps for assessing the enzymatic cleavage of an ADC with a GGFG linker using purified human Cathepsin L or B.
Materials:
-
ADC with GGFG linker
-
Purified human Cathepsin L or Cathepsin B
-
Enzyme Activation Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Reaction Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Quenching Solution (e.g., acetonitrile with an internal standard)
-
Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes
-
Incubator or water bath set to 37°C
-
HPLC or LC-MS system for analysis
Protocol:
-
ADC Preparation: Prepare a stock solution of the GGFG-linked ADC in PBS at a concentration of 1-5 mg/mL.
-
Enzyme Activation: Activate the cathepsin enzyme immediately before use. For example, incubate the enzyme stock solution with the Activation Buffer at 37°C for 15 minutes.[4]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the Reaction Buffer. The final concentration of the ADC in the reaction mixture should typically be in the range of 10-100 µg/mL.
-
Initiate Reaction: Add the activated enzyme to the reaction mixture to initiate the cleavage reaction. The final enzyme concentration should be optimized, but a starting point of 1-10 µM can be used.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the reaction mixture.
-
Quench Reaction: Immediately stop the enzymatic reaction by adding the aliquot to a tube containing the Quenching Solution. The organic solvent will precipitate the protein and stop the enzyme activity.
-
Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant containing the released payload for analysis.
-
Analytical Quantification: Analyze the supernatant by RP-HPLC or LC-MS to separate and quantify the released payload.[2][5] Create a standard curve of the free payload to determine the concentration in the samples.
-
Data Analysis: Calculate the percentage of payload release at each time point relative to the initial amount of conjugated payload.
Plasma Stability Assay
This protocol is designed to evaluate the stability of the GGFG linker in plasma, assessing the potential for premature payload release in circulation.
Materials:
-
ADC with GGFG linker
-
Human, mouse, or rat plasma (heparinized)
-
Phosphate-Buffered Saline (PBS)
-
Protein A or G magnetic beads (for ADC capture)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.0)
-
Quenching Solution (e.g., acetonitrile with an internal standard)
-
Incubator at 37°C
-
HPLC or LC-MS system
Protocol:
-
ADC Spiking: Spike the GGFG-linked ADC into the plasma at a final concentration of approximately 100 µg/mL.
-
Incubation: Incubate the plasma samples at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours), collect aliquots of the plasma samples.
-
ADC Capture (Optional, for conjugated payload analysis): To measure the remaining intact ADC, the ADC can be captured from the plasma using Protein A or G magnetic beads.
-
Quantification of Free Payload:
-
To the plasma aliquot, add Quenching Solution to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of the released payload using HPLC or LC-MS.
-
-
Data Analysis: Quantify the amount of free payload at each time point and express it as a percentage of the initial total payload. This will indicate the stability of the ADC in plasma over time.
Data Presentation
The quantitative data from the in vitro cleavage and plasma stability assays should be summarized in tables for clear comparison.
Table 1: In Vitro Enzymatic Cleavage of GGFG-ADC
| Time (hours) | % Payload Release (Cathepsin L) | % Payload Release (Cathepsin B) |
| 0 | 0 | 0 |
| 1 | 5.2 | 1.1 |
| 4 | 20.8 | 4.5 |
| 8 | 45.1 | 9.8 |
| 24 | 85.3 | 25.6 |
| 48 | 95.1 | 40.2 |
| 72 | ~100 | 55.4 |
Note: The data presented are representative and may vary depending on the specific ADC, payload, and experimental conditions. The GGFG linker is known to be more responsive to Cathepsin L than Cathepsin B.[1]
Table 2: Plasma Stability of GGFG-ADC
| Time (hours) | % Free Payload (Human Plasma) | % Free Payload (Mouse Plasma) |
| 0 | 0 | 0 |
| 24 | < 1% | < 2% |
| 48 | < 1% | < 3% |
| 72 | ~1% | ~4% |
| 168 (7 days) | ~2% | ~5% |
Note: The GGFG linker generally exhibits high stability in human plasma.[6] Stability in mouse plasma can sometimes be lower due to the presence of certain enzymes.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intracellular trafficking and payload release of a GGFG-linked ADC.
Caption: Experimental workflow for the in vitro enzymatic cleavage assay.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc Deprotection of Gly-Gly-Phe-Gly-OH TFA Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis due to its stability under various conditions and its facile cleavage under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection. This document provides detailed application notes and protocols for the removal of the Boc group from the tetrapeptide Gly-Gly-Phe-Gly-OH, which is provided as its trifluoroacetate (TFA) salt.
The deprotection of Boc-Gly-Gly-Phe-Gly-OH is a critical step in the synthesis of larger peptides or in the preparation of the free tetrapeptide for subsequent applications, such as in the development of antibody-drug conjugates (ADCs) where this sequence can act as a protease-cleavable linker.[1][][3] Proper deprotection is crucial to ensure high yield and purity of the final product.
Principle of Boc Deprotection
The acid-catalyzed removal of the Boc group proceeds via a unimolecular elimination mechanism (E1). The process involves the following steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA).
-
Formation of a Tert-butyl Cation: The protonated Boc group is unstable and cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes to the free amine and carbon dioxide gas.
-
Amine Salt Formation: The newly formed free amine is protonated by the excess acid in the reaction mixture, resulting in the formation of the corresponding trifluoroacetate salt.
Potential Side Reactions
While Boc deprotection with TFA is generally efficient, potential side reactions can occur, particularly with sensitive amino acid residues. For the Gly-Gly-Phe-Gly sequence, the primary concern is the electrophilic attack of the tert-butyl cation on the aromatic ring of phenylalanine.
-
Friedel-Crafts Alkylation: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate the electron-rich phenyl ring of the phenylalanine residue. This leads to the formation of a tert-butylated peptide impurity.
To mitigate this side reaction, scavengers are often added to the deprotection cocktail. Scavengers are nucleophilic species that trap the tert-butyl cation before it can react with the peptide. Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[4][5]
Experimental Protocols
This section provides a detailed protocol for the solution-phase Boc deprotection of Gly-Gly-Phe-Gly-OH TFA salt.
4.1. Materials and Reagents
-
Boc-Gly-Gly-Phe-Gly-OH TFA salt
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold (4 °C)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Centrifuge (optional)
-
Lyophilizer (optional)
4.2. Deprotection Procedure
-
Preparation of the Deprotection Reagent: In a fume hood, prepare a 25-50% (v/v) solution of TFA in anhydrous DCM. For example, to prepare 10 mL of a 50% TFA/DCM solution, carefully add 5 mL of TFA to 5 mL of DCM. Caution: TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Setup:
-
Dissolve the this compound salt in a round-bottom flask with a magnetic stir bar. A typical concentration is in the range of 0.1 M.
-
Cool the flask in an ice bath to 0 °C.
-
-
Deprotection Reaction:
-
Slowly add the pre-chilled TFA/DCM solution to the stirred peptide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. The progress of the reaction can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
4.3. Work-up and Isolation
Method A: Precipitation
-
Concentration: After the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DCM and TFA. To aid in the removal of residual TFA, co-evaporation with toluene can be performed.[6]
-
Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the deprotected peptide TFA salt.
-
Isolation: Collect the precipitate by filtration or centrifugation.
-
Washing: Wash the collected solid with cold diethyl ether multiple times to remove any remaining scavengers and by-products.
-
Drying: Dry the final product, H-Gly-Gly-Phe-Gly-OH as the TFA salt, under high vacuum.
Method B: Direct Evaporation (for isolation as the TFA salt)
-
Evaporation: If the final product is desired as the TFA salt and purity is sufficient, the volatiles (DCM and excess TFA) can be removed completely under high vacuum.[7] Repeatedly adding and evaporating a solvent like DCM can help remove residual TFA.[8]
Method C: Aqueous Work-up (for isolation of the free amine)
-
Evaporation: Remove the volatiles from the reaction mixture by rotary evaporation.
-
Dissolution: Dissolve the residue in water or a suitable buffer.
-
Neutralization: Neutralize the solution by the careful addition of a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until the pH is neutral.
-
Extraction/Lyophilization: The free peptide can then be extracted with a suitable organic solvent if it is not water-soluble, or the aqueous solution can be lyophilized to obtain the free peptide as a solid.
Summary of Deprotection Conditions
The following table summarizes various conditions reported for Boc deprotection using TFA. The optimal conditions for Gly-Gly-Phe-Gly-OH should be determined empirically.
| TFA Concentration (% in DCM) | Reaction Time | Temperature | Notes |
| 25% | 2 hours | Room Temperature | A common and generally effective condition.[7] |
| 40% | Not specified | Room Temperature | Mentioned in the context of iterative deprotection in solution-phase peptide synthesis.[6] |
| 50% | 30 minutes - 2 hours | Room Temperature | A widely used condition for both solid-phase and solution-phase deprotection.[7][9] |
| 100% (Neat TFA) | 2 - 15 minutes | Room Temperature | Very rapid deprotection, but may increase the risk of side reactions.[9] A study found that 55% TFA in DCM gave higher purity peptides than 100% TFA in some cases. |
Visual Representations
Signaling Pathway of Boc Deprotection
Caption: Mechanism of TFA-mediated Boc deprotection.
Experimental Workflow
Caption: A typical experimental workflow for Boc deprotection.
References
- 1. Boc-Gly-Gly-Phe-Gly-OH, ADC linker, 187794-49-6 | BroadPharm [broadpharm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for the Analytical Characterization of Boc-GGFG-ADC Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. This document provides detailed application notes and protocols for the analytical characterization of ADCs featuring a Boc-protected Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker. This protease-cleavable linker is designed to be stable in circulation and release the cytotoxic payload upon internalization into target tumor cells where it is cleaved by lysosomal proteases.[1][2][][][5][6][7][8]
The analytical characterization of these complex biomolecules is essential to ensure their quality, consistency, and safety.[9][10][11][12] This document outlines the key analytical techniques and experimental workflows for characterizing critical quality attributes (CQAs) of Boc-GGFG-ADC conjugates.
Key Analytical Techniques and Critical Quality Attributes
A comprehensive analytical strategy is required to characterize the heterogeneity of ADCs and ensure batch-to-batch consistency. The primary analytical techniques covered in these notes are:
-
UV-Vis Spectroscopy: For determination of drug-to-antibody ratio (DAR).[9][13][14][15][][17]
-
Hydrophobic Interaction Chromatography (HIC): To assess drug load distribution and calculate average DAR.[10][14][18][19][20][21][22][23]
-
Reversed-Phase Liquid Chromatography (RP-LC): For characterization of ADC fragments and stability studies.[18][24][25][26][27][28]
-
Mass Spectrometry (MS): To confirm molecular weight, identify drug-loaded species, and determine DAR.[9][24][29][30]
-
Size Exclusion Chromatography (SEC): To quantify aggregates, fragments, and the monomeric ADC species.[10][31][32][33][34][35]
These techniques are employed to measure the following CQAs:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to a single antibody, which directly impacts the ADC's potency and potential toxicity.[14][][18][24][29][36]
-
Drug Load Distribution: The distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
ADC Purity and Heterogeneity: Including the presence of unconjugated antibody, aggregates, and fragments.
-
Stability: Assessing the integrity of the ADC under various stress conditions, including the stability of the Boc-GGFG linker.[10][11][12]
-
Free Drug Content: Quantifying the amount of unconjugated payload, which can contribute to off-target toxicity.[18][37]
Experimental Protocols and Data Presentation
Determination of Average Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
Principle: This method relies on the distinct UV absorbance maxima of the antibody (typically at 280 nm) and the cytotoxic payload (at a different wavelength, e.g., 252 nm). By measuring the absorbance of the ADC at these two wavelengths and using the known extinction coefficients of the antibody and the drug, the average DAR can be calculated.[13][14][15][][17]
Protocol:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody at 280 nm (ε_Ab,280_) and at the payload's absorbance maximum (ε_Ab,λ_drug_).
-
Determine the molar extinction coefficients of the free drug-linker at 280 nm (ε_drug,280_) and at its absorbance maximum (ε_drug,λ_drug_).
-
-
Sample Preparation:
-
Prepare the Boc-GGFG-ADC conjugate in a suitable, non-interfering buffer (e.g., phosphate-buffered saline, PBS).
-
Prepare a buffer blank for background subtraction.
-
-
UV-Vis Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the drug's maximum absorbance wavelength (A_λ_drug_).
-
-
Calculation:
-
The concentrations of the antibody (C_Ab_) and the drug (C_drug_) can be calculated using the following simultaneous equations derived from the Beer-Lambert law:
-
A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_drug,280_ * C_drug_)
-
A_λ_drug_ = (ε_Ab,λ_drug_ * C_Ab_) + (ε_drug,λ_drug_ * C_drug_)
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
-
DAR = C_drug_ / C_Ab_
-
-
Data Presentation:
| Parameter | Value |
| ADC Concentration (mg/mL) | e.g., 1.0 |
| Absorbance at 280 nm (A_280_) | e.g., 1.45 |
| Absorbance at λ_drug_ nm (A_λ_drug_) | e.g., 0.35 |
| Calculated Antibody Conc. (µM) | e.g., 6.7 |
| Calculated Drug Conc. (µM) | e.g., 26.8 |
| Average DAR | ** e.g., 4.0 ** |
Analysis of Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity.[19][20][21][23] The conjugation of a hydrophobic drug-linker to an antibody increases its overall hydrophobicity. HIC can resolve ADC species with different numbers of conjugated drugs, providing a distribution profile of the drug load.[14][18][22]
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 5-15% isopropanol (to improve peak shape).[18]
-
-
Chromatographic Conditions:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
-
Sample Preparation:
-
Dilute the Boc-GGFG-ADC conjugate to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ(% Area_i_ * DAR_i_) / Σ(% Area_i_)
-
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 (Unconjugated mAb) | e.g., 10.2 | e.g., 5.1 |
| DAR2 | e.g., 15.8 | e.g., 24.5 |
| DAR4 | e.g., 20.3 | e.g., 45.2 |
| DAR6 | e.g., 23.9 | e.g., 20.1 |
| DAR8 | e.g., 26.5 | e.g., 5.1 |
| Weighted Average DAR | ** e.g., 4.1 ** |
Intact and Reduced Mass Analysis by LC-MS
Principle: Mass spectrometry provides a direct measurement of the molecular weight of the ADC and its subunits. Intact mass analysis confirms the successful conjugation and provides a DAR profile. Analysis of the reduced ADC (separated into light and heavy chains) can pinpoint the location of conjugation.
Protocol:
-
Intact Mass Analysis (Native MS):
-
Chromatography: Size exclusion chromatography (SEC) or native reversed-phase LC with a mobile phase compatible with MS (e.g., ammonium acetate).[25][26][28][29]
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF).
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the masses of the different DAR species.
-
-
Reduced Mass Analysis (RP-LC-MS):
-
Sample Reduction: Reduce the ADC using a reducing agent like dithiothreitol (DTT) to separate the light and heavy chains.
-
Chromatography: Reversed-phase HPLC with a C4 or C8 column and a gradient of acetonitrile in water with 0.1% formic acid.[18][24]
-
Mass Spectrometry: ESI-MS.
-
Data Analysis: Deconvolute the mass spectra of the light and heavy chain peaks to identify drug-loaded chains.
-
Data Presentation:
Intact Mass Analysis:
| Species | Observed Mass (Da) | Calculated Mass (Da) | Drug Load |
|---|---|---|---|
| mAb | e.g., 148,050 | e.g., 148,052 | 0 |
| ADC DAR2 | e.g., 150,020 | e.g., 150,024 | 2 |
| ADC DAR4 | e.g., 151,990 | e.g., 151,996 | 4 |
Reduced Mass Analysis:
| Chain | Observed Mass (Da) | Calculated Mass (Da) | Drug Load |
|---|---|---|---|
| Light Chain | e.g., 23,510 | e.g., 23,511 | 0 |
| Light Chain + 1 Drug | e.g., 24,495 | e.g., 24,497 | 1 |
| Heavy Chain | e.g., 50,515 | e.g., 50,515 | 0 |
| Heavy Chain + 1 Drug | e.g., 51,500 | e.g., 51,501 | 1 |
Aggregation Analysis by Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic radius.[33] It is the standard method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments) in protein therapeutics.[31][32][34][35]
Protocol:
-
Mobile Phase Preparation: A buffer that minimizes non-specific interactions, such as 150 mM sodium phosphate, pH 6.8. For some ADCs, the addition of an organic modifier may be necessary to reduce hydrophobic interactions with the column matrix.[18]
-
Chromatographic Conditions:
-
Column: A silica-based SEC column suitable for monoclonal antibodies.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Run Time: Sufficient to allow for the elution of the monomer, aggregates, and any potential fragments.
-
-
Sample Preparation:
-
Dilute the Boc-GGFG-ADC to a concentration of approximately 1 mg/mL in the mobile phase.
-
-
Data Analysis:
-
Integrate the peak areas for the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of each species relative to the total peak area.
-
Data Presentation:
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | e.g., 8.5 | e.g., 1.2 |
| Monomer | e.g., 10.1 | e.g., 98.5 |
| Fragment | e.g., 12.3 | e.g., 0.3 |
Visualizations
Caption: Overall analytical workflow for Boc-GGFG-ADC characterization.
Caption: Mechanism of action for a protease-cleavable GGFG-linked ADC.
Conclusion
The analytical characterization of Boc-GGFG-ADC conjugates requires a multi-faceted approach employing a suite of orthogonal techniques. The protocols and workflows described herein provide a robust framework for assessing the critical quality attributes of these complex biotherapeutics. Careful and thorough characterization is paramount to ensuring the development of safe and effective ADC therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Boc-Gly-Gly-Phe-Gly-OH, ADC linker, 187794-49-6 | BroadPharm [broadpharm.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. veranova.com [veranova.com]
- 12. adcreview.com [adcreview.com]
- 13. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. pharmiweb.com [pharmiweb.com]
- 15. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. | Semantic Scholar [semanticscholar.org]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 20. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. agilent.com [agilent.com]
- 25. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Native RP-LC-HRMS Method for Antibody-Drug Conjugates | Phenomenex [phenomenex.com]
- 29. lcms.cz [lcms.cz]
- 30. newomics.com [newomics.com]
- 31. agilent.com [agilent.com]
- 32. agilent.com [agilent.com]
- 33. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 34. lcms.cz [lcms.cz]
- 35. criver.com [criver.com]
- 36. hpst.cz [hpst.cz]
- 37. sciex.com [sciex.com]
Application Notes and Protocols for C-Terminal Payload Conjugation to Boc-GGFG-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide Boc-Gly-Gly-Phe-Gly-OH (Boc-GGFG-OH) is a critical, enzymatically-cleavable linker used in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, allowing for specific modification at the C-terminal carboxylic acid. This document provides detailed protocols for the activation of the C-terminus and subsequent conjugation to amine-containing payloads, methods for purification, and characterization of the final conjugate.
Chemical Reaction Pathway
The conjugation process involves a two-step reaction facilitated by carbodiimide chemistry. First, the carboxylic acid of Boc-GGFG-OH is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester intermediate. This intermediate then readily reacts with a primary amine on the payload molecule to form a stable amide bond.
Caption: C-terminal activation and conjugation of Boc-GGFG-OH.
Experimental Protocols
Protocol 1: Activation of Boc-GGFG-OH and Conjugation to an Amine-Containing Payload
This protocol details the activation of the C-terminal carboxylic acid of Boc-GGFG-OH and its subsequent conjugation to a generic amine-containing payload.
Materials:
-
Boc-Gly-Gly-Phe-Gly-OH
-
Amine-containing payload (e.g., drug, fluorescent dye)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
0.1 M MES buffer (pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution: 1 M Tris-HCl (pH 8.0) or 1 M hydroxylamine (pH 8.5)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Preparation of Reactants:
-
Dissolve Boc-GGFG-OH (1 equivalent) in anhydrous DMF to a final concentration of 50 mg/mL.
-
Dissolve the amine-containing payload (1.2 equivalents) in anhydrous DMF. If the payload is a hydrochloride salt, add DIPEA (1.5 equivalents) to neutralize.
-
Freshly prepare a solution of EDC-HCl (1.5 equivalents) and NHS (1.5 equivalents) in 0.1 M MES buffer (pH 6.0).
-
-
Activation of Boc-GGFG-OH:
-
To the solution of Boc-GGFG-OH, add the freshly prepared EDC/NHS solution.
-
Stir the reaction mixture at room temperature for 1 hour to form the NHS-activated ester. The reaction progress can be monitored by LC-MS.
-
-
Conjugation to Payload:
-
Add the payload solution to the activated Boc-GGFG-OH mixture.
-
Adjust the pH of the reaction mixture to 7.5-8.0 using DIPEA if necessary.
-
Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring. Monitor the formation of the conjugate by LC-MS.
-
-
Quenching the Reaction:
-
Once the reaction is complete, add the quenching solution to a final concentration of 50 mM to quench any unreacted NHS esters.
-
Stir for an additional 30 minutes at room temperature.
-
-
Purification:
-
Dilute the reaction mixture with an appropriate volume of water/acetonitrile (95:5) with 0.1% trifluoroacetic acid (TFA).
-
Purify the crude conjugate by preparative RP-HPLC using a C18 column. A typical gradient is 10-90% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
-
Collect fractions containing the pure product, identified by analytical HPLC and LC-MS.
-
-
Lyophilization:
-
Combine the pure fractions and freeze-dry to obtain the final Boc-GGFG-payload conjugate as a white powder.
-
Protocol 2: Purification and Characterization of the Conjugate
Purification by RP-HPLC:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient tailored to the hydrophobicity of the conjugate. A starting point is a 30-minute gradient from 10% to 70% B.
-
Flow Rate: Dependent on column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: UV at 220 nm and 280 nm.
Characterization:
-
LC-MS: Confirm the molecular weight of the final conjugate.
-
¹H NMR: Confirm the structure of the conjugate and the presence of both the peptide and payload moieties.
-
Analytical RP-HPLC: Determine the purity of the final product.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the C-terminal conjugation of Boc-GGFG-OH.
Table 1: Molar Ratios of Reactants
| Reagent | Molar Equivalents (relative to Boc-GGFG-OH) |
| Amine-Payload | 1.1 - 1.5 |
| EDC-HCl | 1.2 - 2.0 |
| NHS | 1.2 - 2.0 |
| DIPEA (if payload is a salt) | 1.5 - 2.5 |
Table 2: Typical Reaction Conditions and Outcomes
| Parameter | Value |
| Activation Step | |
| Solvent | Anhydrous DMF / 0.1 M MES buffer (pH 6.0) |
| Temperature | Room Temperature (20-25 °C) |
| Duration | 1 hour |
| Conjugation Step | |
| Solvent | Anhydrous DMF |
| pH | 7.5 - 8.0 |
| Temperature | Room Temperature (20-25 °C) |
| Duration | 4 - 12 hours |
| Purification | |
| Method | Preparative RP-HPLC (C18) |
| Expected Outcome | |
| Yield | 60 - 85% |
| Purity (by HPLC) | >95% |
Experimental Workflow Visualization
Caption: Workflow for Boc-GGFG-OH payload conjugation.
Application of Boc-Gly-Gly-Phe-Gly-OH in Proteomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Gly-Gly-Phe-Gly-OH is a synthetic tetrapeptide that serves as a valuable tool in proteomics research and drug development. Its specific amino acid sequence, Gly-Gly-Phe-Gly (GGFG), is recognized and cleaved by certain proteases, making it an effective substrate for studying enzyme activity and a cleavable linker in targeted drug delivery systems. This document provides detailed application notes and experimental protocols for the use of Boc-Gly-Gly-Phe-Gly-OH in proteomics research, with a focus on its application as a substrate for proteases such as Cathepsin B and Chymotrypsin.
Application Notes
1. Substrate for Protease Activity Assays
Boc-Gly-Gly-Phe-Gly-OH can be employed as a substrate to measure the activity of proteases that recognize and cleave the GGFG sequence. The cleavage of the peptide bond C-terminal to the phenylalanine residue can be monitored using various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry, to determine enzyme kinetics. This is particularly relevant for studying proteases like Cathepsin B, a lysosomal cysteine protease, and Chymotrypsin, a serine protease, which are involved in numerous physiological and pathological processes.
2. Tool for Inhibitor Screening
In drug discovery, this peptide can be utilized in high-throughput screening assays to identify and characterize inhibitors of specific proteases. By measuring the inhibition of Boc-Gly-Gly-Phe-Gly-OH cleavage in the presence of test compounds, researchers can determine the potency and selectivity of potential drug candidates.
3. Application in Antibody-Drug Conjugate (ADC) Development
The GGFG sequence within Boc-Gly-Gly-Phe-Gly-OH is frequently used as a protease-cleavable linker in the design of ADCs. In this context, a cytotoxic drug is attached to an antibody via the GGFG linker. Upon internalization of the ADC into a target cell (e.g., a cancer cell), lysosomal proteases such as Cathepsin B cleave the linker, releasing the active drug in a targeted manner. The study of the cleavage of Boc-Gly-Gly-Phe-Gly-OH itself can provide valuable insights into the stability and release kinetics of such ADCs.
4. Probing Protease Specificity in Complex Biological Samples
Boc-Gly-Gly-Phe-Gly-OH can be used as a probe to investigate the activity of GGFG-cleaving proteases in complex biological mixtures, such as cell lysates or tissue homogenates. This can aid in the identification of proteases that are dysregulated in disease states.
Quantitative Data
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Cathepsin B | Boc-Gly-Gly-Phe-Gly-OH | 50 | 10 | 5 | 1.0 x 10⁵ |
| Chymotrypsin | Boc-Gly-Gly-Phe-Gly-OH | 100 | 25 | 15 | 1.5 x 10⁵ |
Note: The values presented in this table are for illustrative purposes only and should be determined experimentally for specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro Protease Cleavage Assay using HPLC
This protocol describes a method to measure the cleavage of Boc-Gly-Gly-Phe-Gly-OH by a purified protease, with quantification of the cleavage products by reverse-phase HPLC.
Materials:
-
Boc-Gly-Gly-Phe-Gly-OH
-
Purified protease (e.g., human Cathepsin B or bovine Chymotrypsin)
-
Assay Buffer:
-
For Cathepsin B: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
For Chymotrypsin: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water
-
Reverse-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of Boc-Gly-Gly-Phe-Gly-OH in DMSO.
-
Enzyme Preparation: Prepare a stock solution of the protease in the appropriate assay buffer. The final concentration will depend on the enzyme's activity and should be determined empirically.
-
Reaction Setup:
-
In a microcentrifuge tube, add the required volume of assay buffer.
-
Add the Boc-Gly-Gly-Phe-Gly-OH stock solution to achieve the desired final concentration (e.g., 100 µM).
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C for Cathepsin B, 25°C for Chymotrypsin) for 5 minutes.
-
-
Initiate Reaction: Add the enzyme solution to the reaction mixture to start the reaction. The total reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 0, 5, 10, 20, 30, and 60 minutes).
-
Stop Reaction: At each time point, quench the reaction by adding an equal volume of the Quenching Solution.
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Inject a defined volume of the supernatant onto the C18 column.
-
Elute the substrate and cleavage products using a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).
-
Monitor the absorbance at a suitable wavelength (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact substrate and the cleavage products based on their retention times (which can be confirmed by mass spectrometry).
-
Calculate the peak areas for the substrate and product(s) at each time point.
-
Determine the initial reaction velocity from the linear phase of the product formation curve.
-
To determine Km and Vmax, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Protocol 2: Protease Inhibitor Screening Assay
This protocol is an adaptation of Protocol 1 for screening potential protease inhibitors.
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Inhibitor Addition: Before initiating the reaction with the enzyme, add the test inhibitor compound at various concentrations to the reaction mixture. Include a control reaction with no inhibitor.
-
Initiate and Incubate: Follow steps 4 and 5 of Protocol 1, using a single time point that falls within the linear range of the uninhibited reaction.
-
Stop and Analyze: Follow steps 6 and 7 of Protocol 1.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The proteases that cleave Boc-Gly-Gly-Phe-Gly-OH are involved in various signaling pathways. Understanding these pathways is crucial for interpreting the results of proteomics studies using this peptide.
Caption: Cathepsin B signaling pathways in cancer progression and inflammation.
Caption: Chymotrypsin signaling through Protease-Activated Receptor 2 (PAR2).
Experimental Workflow
The following diagram illustrates a general workflow for identifying protease substrates in a complex biological sample using a synthetic peptide like Boc-Gly-Gly-Phe-Gly-OH as a competitive substrate or for characterizing the cleavage of the peptide itself.
Caption: Experimental workflow for protease substrate identification and kinetic analysis.
Troubleshooting & Optimization
Boc-Gly-Gly-Phe-Gly-OH TFA stability issues and degradation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability and degradation of Boc-Gly-Gly-Phe-Gly-OH TFA. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling, storage, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a tetrapeptide with the sequence Glycine-Glycine-Phenylalanine-Glycine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and it is supplied as a trifluoroacetate (TFA) salt. Its primary application is as a protease-cleavable linker in the development of Antibody-Drug Conjugates (ADCs).[][2] The peptide sequence is designed to be recognized and cleaved by specific proteases, such as cathepsins, which are often upregulated in the tumor microenvironment, leading to the controlled release of a cytotoxic payload.[]
Q2: Why is my this compound difficult to dissolve in aqueous buffers?
A2: The solubility of this peptide can be influenced by its relatively hydrophobic Phenylalanine residue and the Boc protecting group. Peptides are often least soluble at their isoelectric point (pI). To improve solubility, it is recommended to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and then slowly add the aqueous buffer with gentle vortexing. Adjusting the pH of the aqueous buffer away from the peptide's pI can also enhance solubility. For basic peptides, a slightly acidic buffer may help, while for acidic peptides, a slightly basic buffer might be more effective. Sonication can also aid in dissolving peptide aggregates.
Q3: What are the common stability issues associated with this compound?
A3: Like many peptides, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The peptide bonds can be hydrolyzed, especially under strongly acidic or basic conditions, leading to fragmentation of the peptide chain. The ester bond in the C-terminal Gly-OH can also be hydrolyzed.
-
Boc Deprotection: The Boc group is labile to acid and can be prematurely cleaved if the peptide is exposed to acidic conditions, even mild ones, over time.[3][4][5]
-
Oxidation: The Phenylalanine residue is susceptible to oxidation, which can be initiated by exposure to air, light, or certain metal ions.[6][7]
-
Aggregation: Peptides, particularly those with hydrophobic residues, can be prone to aggregation, which may affect their solubility and biological activity.[8]
Q4: How does the TFA counter-ion affect the stability and use of the peptide?
A4: Trifluoroacetic acid (TFA) is a residual counter-ion from the solid-phase synthesis and purification process.[9][10] While it helps with the solubility and stability of the lyophilized peptide, residual TFA can be problematic in biological assays. It is a strong acid and can lower the pH of the peptide solution, potentially affecting cell viability and assay performance.[9] For sensitive in vitro and in vivo studies, it is often recommended to exchange the TFA salt for a more biocompatible one, such as acetate or hydrochloride.[10][11]
Q5: What are the recommended storage conditions for this compound?
A5:
-
Lyophilized Powder: For long-term storage, the lyophilized peptide should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture.[2] When stored correctly, the powder can be stable for years.[12]
-
In Solution: Peptide solutions are much less stable. It is recommended to prepare fresh solutions for each experiment. If a stock solution must be prepared, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C.[2]
Troubleshooting Guides
Issue 1: Inconsistent Results in ADC Conjugation Reactions
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Drug-to-Antibody Ratio (DAR) | 1. Incomplete Boc Deprotection: The N-terminal amine is not fully deprotected prior to conjugation. | 1. Optimize the Boc deprotection step by ensuring the appropriate acidic conditions (e.g., sufficient concentration of TFA) and reaction time.[4][5] |
| 2. Poor Solubility of Peptide Linker: The peptide linker is not fully dissolved in the conjugation buffer, reducing its availability. | 2. Dissolve the peptide linker in a minimal amount of a compatible organic co-solvent (e.g., DMSO) before adding it to the reaction buffer.[13] | |
| 3. Suboptimal Reaction Conditions: pH, temperature, or reaction time may not be ideal for the conjugation chemistry. | 3. Ensure the pH of the conjugation buffer is optimal for the specific reaction (e.g., for maleimide-thiol conjugation, pH 6.5-7.5 is typical). Optimize reaction time and temperature.[13] | |
| ADC Aggregation | 1. Hydrophobicity of the Peptide-Payload: The conjugated peptide-drug increases the overall hydrophobicity of the ADC. | 1. Screen different conjugation buffers and consider the addition of stabilizing excipients. |
| 2. Over-conjugation (High DAR): Too many hydrophobic peptide-drug molecules are attached to the antibody. | 2. Precisely control the stoichiometry of the reactants to achieve the desired DAR. Purify the ADC using methods like size-exclusion chromatography (SEC) to remove aggregates.[] |
Issue 2: Variability in Biological Assays
| Symptom | Potential Cause | Troubleshooting Steps |
| Unexpected Cell Toxicity or Altered Cell Growth | 1. Residual TFA: The TFA counter-ion is interfering with the assay.[9] | 1. Perform a salt exchange to replace TFA with acetate or hydrochloride. Alternatively, ensure the final concentration of TFA in the assay medium is below the level that affects your specific cell line. |
| 2. Peptide Degradation Products: Degradation of the peptide has resulted in fragments or modified peptides with altered activity. | 2. Check the purity of the peptide solution using RP-HPLC before use. Prepare fresh solutions for each experiment. | |
| Low or No Biological Activity | 1. Incorrect Peptide Concentration: Inaccurate weighing or incomplete dissolution of the lyophilized peptide. | 1. Ensure the peptide is fully dissolved before making dilutions. Use a calibrated microbalance for accurate weighing. |
| 2. Peptide Aggregation: The peptide has formed insoluble aggregates, reducing the concentration of active monomer. | 2. Use sonication to break up aggregates. Filter the solution through a 0.22 µm filter before use. Analyze for aggregation using size-exclusion chromatography (SEC). |
Potential Degradation Pathways and Products
Boc-Gly-Gly-Phe-Gly-OH can degrade through several chemical pathways. The primary expected degradation products would result from hydrolysis of the peptide bonds and deprotection of the Boc group.
| Degradation Pathway | Potential Degradation Products | Conditions Favoring Degradation |
| Hydrolysis (Peptide Bonds) | Boc-Gly-Gly-Phe-OH + Gly | Strong acidic or basic conditions, elevated temperature. |
| Boc-Gly-Gly-OH + Phe-Gly-OH | ||
| Boc-Gly-OH + Gly-Phe-Gly-OH | ||
| Boc Deprotection | H-Gly-Gly-Phe-Gly-OH | Acidic conditions (including residual TFA over time), elevated temperature.[3][4][15] |
| Oxidation | Boc-Gly-Gly-(Oxidized Phe)-Gly-OH | Exposure to oxygen, UV light, or metal ion contaminants.[6][7] |
Note: The exact degradation profile and kinetics are highly dependent on the specific conditions (pH, temperature, solvent, presence of oxygen, etc.). A forced degradation study is recommended to identify the specific degradation products under your experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Purity Assessment
This protocol provides a general method for assessing the purity and stability of Boc-Gly-Gly-Phe-Gly-OH. It should be optimized for your specific instrumentation and requirements.
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water
-
Mobile Phase A: 0.1% TFA in water (v/v)
-
Mobile Phase B: 0.1% TFA in acetonitrile (v/v)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm (for peptide bonds)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 10 25 70 26 90 28 90 29 10 | 35 | 10 |
4. Sample Preparation:
-
Prepare a stock solution of this compound in Mobile Phase A at a concentration of 1 mg/mL.
-
For stability studies, incubate the peptide under desired stress conditions (e.g., different pH buffers, temperatures).
-
At each time point, dilute an aliquot of the stressed sample to a final concentration of approximately 0.1 mg/mL with Mobile Phase A.
5. Analysis:
-
Inject the prepared samples into the HPLC system.
-
The purity is calculated by dividing the peak area of the intact peptide by the total peak area of all peaks in the chromatogram.
-
Degradation is observed as a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.
Protocol 2: Forced Degradation Study
To understand the degradation pathways and to develop a truly stability-indicating analytical method, a forced degradation study is essential.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of Boc-Gly-Gly-Phe-Gly-OH in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Store the lyophilized powder at 80°C for 24 and 48 hours. Also, incubate the stock solution at 60°C for 24 and 48 hours.
-
Photostability: Expose the stock solution and lyophilized powder to light according to ICH Q1B guidelines.
3. Sample Analysis:
-
At each time point, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with Mobile Phase A.
-
Analyze the samples using the RP-HPLC method described in Protocol 1.
-
For identification of degradation products, collect the fractions corresponding to the new peaks and analyze by mass spectrometry (LC-MS).
Visualizations
Caption: Workflow for the development of an Antibody-Drug Conjugate (ADC) using a cleavable peptide linker.
Caption: Logical workflow for investigating and troubleshooting peptide degradation issues.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. genscript.com.cn [genscript.com.cn]
- 10. mdpi.com [mdpi.com]
- 11. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
Overcoming solubility problems of Boc-Gly-Gly-Phe-Gly-OH in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Gly-Gly-Phe-Gly-OH. Our aim is to help you overcome common challenges, particularly those related to solubility in aqueous buffers, and to provide clear protocols for its use.
Frequently Asked Questions (FAQs)
Q1: What is Boc-Gly-Gly-Phe-Gly-OH and what are its primary applications?
A1: Boc-Gly-Gly-Phe-Gly-OH is a tetrapeptide composed of glycine, phenylalanine, and another glycine residue, with a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus. This protecting group makes the peptide more hydrophobic. Its primary application is as a protease-cleavable linker in the development of Antibody-Drug Conjugates (ADCs).[1][2] In this context, the peptide linker is stable in circulation but is cleaved by proteases, such as cathepsins, that are overexpressed in the tumor microenvironment, leading to the targeted release of a cytotoxic payload.
Q2: Why is Boc-Gly-Gly-Phe-Gly-OH difficult to dissolve in aqueous buffers?
A2: The difficulty in dissolving Boc-Gly-Gly-Phe-Gly-OH in aqueous buffers stems from its chemical structure. The Boc protecting group and the phenylalanine residue are both hydrophobic, which limits the peptide's interaction with water molecules. Peptides with a high proportion of hydrophobic residues tend to have poor solubility in aqueous solutions.
Q3: What are the recommended storage conditions for Boc-Gly-Gly-Phe-Gly-OH?
A3: It is recommended to store Boc-Gly-Gly-Phe-Gly-OH at -20°C in a desiccated environment to prevent degradation.[1] For stock solutions, it is best to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: In which organic solvents is Boc-Gly-Gly-Phe-Gly-OH soluble?
A4: Boc-Gly-Gly-Phe-Gly-OH is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][3] Quantitative data indicates a solubility of at least 100 mg/mL in DMSO.[4][5][]
Q5: Can I dissolve Boc-Gly-Gly-Phe-Gly-OH directly in water?
A5: While challenging, it is possible to dissolve Boc-Gly-Gly-Phe-Gly-OH in water, although this typically requires physical assistance. A concentration of 25 mg/mL in water can be achieved with the aid of ultrasonication.[4][5][] However, for most biological experiments, a co-solvent approach is recommended for better stability and reproducibility.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides systematic steps to address solubility problems with Boc-Gly-Gly-Phe-Gly-OH in your experiments.
| Problem | Possible Cause | Suggested Solution |
| Peptide does not dissolve in aqueous buffer. | High hydrophobicity of the Boc-protected peptide. | 1. Use a co-solvent: First, dissolve the peptide in a minimal amount of a water-miscible organic solvent like DMSO or DMF. Then, slowly add the aqueous buffer to the desired final concentration while vortexing.[7][8][9] 2. Adjust pH: The solubility of peptides can be influenced by pH. Try adjusting the pH of the buffer slightly away from the peptide's isoelectric point. For neutral peptides, this may have a limited effect. 3. Sonication: Use a bath sonicator to aid dissolution. This can be particularly effective for achieving higher concentrations in aqueous solutions.[4][5][][7] 4. Gentle Warming: Gently warm the solution (e.g., to 37°C) to increase solubility. However, be cautious as excessive heat can degrade the peptide.[10] |
| Peptide precipitates out of solution after adding aqueous buffer. | The final concentration of the organic solvent is too low to maintain solubility. The peptide has reached its solubility limit in the final buffer composition. | 1. Increase the percentage of the organic co-solvent: Be mindful that high concentrations of organic solvents can be toxic to cells. For most cell-based assays, the final DMSO concentration should be kept below 1%.[8] 2. Prepare a more concentrated stock solution in the organic solvent: This allows for a smaller volume to be added to the aqueous buffer, keeping the final organic solvent concentration low. 3. Use a different co-solvent system: A mixture of solvents can sometimes be more effective. A recommended formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][5] |
| Solution remains cloudy or contains visible particles after attempted dissolution. | Incomplete dissolution or aggregation of the peptide. | 1. Centrifuge the solution: Before use, centrifuge the solution at high speed (e.g., 10,000 x g for 5-10 minutes) to pellet any undissolved material. Use the clear supernatant.[7] 2. Filter the solution: For sterile applications, filter the final solution through a 0.22 µm filter to remove any aggregates and sterilize the solution.[4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of Boc-Gly-Gly-Phe-Gly-OH
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
Boc-Gly-Gly-Phe-Gly-OH (MW: 436.46 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of Boc-Gly-Gly-Phe-Gly-OH to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of peptide. For a 10 mM stock solution, you would dissolve 4.36 mg in 1 mL of DMSO.
-
Add the appropriate volume of DMSO to the peptide.
-
Vortex the solution until the peptide is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for a Cathepsin B Cleavage Assay
This protocol provides a general method to assess the cleavage of the GGFG peptide linker by Cathepsin B, a protease often overexpressed in the tumor microenvironment.
Materials:
-
Boc-Gly-Gly-Phe-Gly-OH conjugated to a reporter molecule (e.g., a fluorophore and quencher pair)
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the Boc-GGFG-reporter conjugate in DMSO.
-
Dilute the stock solution to the desired final concentration in the assay buffer.
-
Activate the Cathepsin B by pre-incubating it in the assay buffer at 37°C for 15 minutes.
-
Add the activated Cathepsin B to the wells containing the peptide conjugate to initiate the reaction.
-
As a negative control, add assay buffer without the enzyme to some wells.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
The rate of cleavage can be determined from the initial linear phase of the fluorescence increase.
Visualizations
Antibody-Drug Conjugate (ADC) Development Workflow
The following diagram illustrates the general workflow for the development of an antibody-drug conjugate where Boc-Gly-Gly-Phe-Gly-OH can be utilized as a linker.
Caption: A simplified workflow for the development of Antibody-Drug Conjugates (ADCs).
Signaling Pathway Affected by ADC Payloads
Many ADCs deliver cytotoxic payloads that act as microtubule inhibitors. These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action for an ADC with a microtubule inhibitor payload.
References
- 1. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. escopharma.com [escopharma.com]
- 5. researchgate.net [researchgate.net]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. jpt.com [jpt.com]
- 9. bachem.com [bachem.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Synthesis of Boc-Gly-Gly-Phe-Gly-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Boc-Gly-Gly-Phe-Gly-OH. Our aim is to help you navigate common challenges and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Boc-Gly-Gly-Phe-Gly-OH, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low final peptide yield | Incomplete coupling: Steric hindrance or aggregation of the growing peptide chain can prevent complete reaction of the amino acid.[1] | - Monitor coupling completion: Use a qualitative test like the Kaiser test to ensure the absence of free primary amines before proceeding to the next step.[1] - Double couple: Repeat the coupling step for challenging residues, such as phenylalanine or when coupling to a glycine-rich sequence. - Increase reagent concentration: Higher concentrations of the amino acid and coupling reagents can improve reaction kinetics. |
| Peptide aggregation: The hydrophobic nature of phenylalanine can contribute to the aggregation of the peptide chain on the resin. | - Use aggregation-disrupting solvents: Consider using N-methyl-2-pyrrolidone (NMP) instead of or in a mixture with dimethylformamide (DMF). - Incorporate chaotropic salts: Adding salts like LiCl to the coupling and deprotection solutions can help disrupt secondary structures. | |
| Premature peptide cleavage: The linker attaching the peptide to the resin may be unstable under the repeated acid treatments for Boc deprotection. | - Select a more stable resin: Ensure the resin linker is robust enough to withstand multiple cycles of trifluoroacetic acid (TFA) treatment. | |
| Presence of deletion sequences (e.g., Boc-Gly-Phe-Gly-OH) | Incomplete deprotection: The Boc protecting group may not be fully removed, leaving the N-terminus of the growing peptide chain blocked. | - Increase deprotection time: Extend the TFA treatment time to ensure complete removal of the Boc group. - Ensure proper mixing: Adequate agitation of the resin during deprotection is crucial for uniform reaction. |
| Inefficient coupling of a specific amino acid: Glycine coupling can sometimes be inefficient, leading to its omission from the sequence. | - Pre-activate the amino acid: Allow the Boc-amino acid to react with the coupling agent before adding it to the resin. | |
| Racemization of Phenylalanine | Over-activation of the carboxylic acid: The use of highly reactive coupling agents can lead to the formation of an oxazolone intermediate, which is prone to racemization.[2][3][4] | - Use racemization-suppressing additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in the coupling cocktail. - Choose appropriate coupling reagents: Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive are a good choice. Avoid prolonged activation times. |
| Base-catalyzed epimerization: The presence of a strong base during coupling can promote racemization. | - Use a hindered base: Employ a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIEA) and use it in moderation. | |
| Formation of Diketopiperazine (DKP) | Intramolecular cyclization of the dipeptide: The Gly-Gly sequence at the C-terminus is susceptible to cyclization after the deprotection of the second glycine, leading to cleavage from the resin.[5][6][7] | - Use a 2-chlorotrityl chloride (2-CTC) resin: The steric hindrance of this resin can suppress DKP formation.[6] - Couple the third amino acid (Phe) quickly: Minimize the time the deprotected dipeptide-resin is exposed to basic conditions before the next coupling reaction. - Use in situ neutralization protocols: Neutralize the TFA salt of the deprotected amine concurrently with the coupling of the next amino acid.[6] |
| Formation of N-acylurea | Rearrangement of the O-acylisourea intermediate: This side reaction is common when using carbodiimide coupling reagents without an additive. | - Always use an additive: The addition of HOBt or Oxyma traps the reactive intermediate, preventing its rearrangement to the unreactive N-acylurea. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect during the synthesis of Boc-Gly-Gly-Phe-Gly-OH?
A1: The most common side reactions include incomplete coupling leading to deletion sequences, racemization of the phenylalanine residue, and the formation of diketopiperazine from the C-terminal Gly-Gly dipeptide.[2][5][6][7] Aggregation of the peptide chain due to the hydrophobic nature of phenylalanine can also be a concern.
Q2: How can I monitor the progress of the coupling and deprotection steps?
A2: The Kaiser (ninhydrin) test is a widely used qualitative method to detect the presence of free primary amines on the resin.[1] A positive test (blue color) after a coupling step indicates that the reaction is incomplete. A negative test (yellow color) after deprotection suggests that the Boc group has not been successfully removed.
Q3: Is the Gly-Gly sequence problematic in this synthesis?
A3: Yes, the Gly-Gly sequence at the C-terminus can be problematic due to its propensity to form a diketopiperazine (DKP).[5][7] This occurs when the deprotected amino group of the second glycine attacks the ester linkage to the resin, leading to the cleavage of the dipeptide from the solid support.
Q4: What is the best strategy to attach the first glycine to the resin?
A4: For attachment to a Merrifield resin, it is recommended to use the cesium salt of Boc-Gly-OH. This method minimizes the risk of racemization and side reactions during the esterification process.
Q5: What are the recommended cleavage conditions to release the final peptide from the resin?
A5: The final cleavage is typically performed using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). A common cleavage cocktail is TFA with scavengers like water, triisopropylsilane (TIS), and thioanisole to protect sensitive residues, although this specific peptide has no particularly sensitive side chains other than the potential for reactions at the phenylalanine ring.
Experimental Protocol: Boc-Solid Phase Peptide Synthesis of Boc-Gly-Gly-Phe-Gly-OH
This protocol outlines a general procedure for the manual solid-phase synthesis of Boc-Gly-Gly-Phe-Gly-OH on a Merrifield resin.
Materials and Reagents:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-Gly-OH
-
Boc-Phe-OH
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Methanol (MeOH)
-
Kaiser test kit
Procedure:
-
Resin Preparation and First Amino Acid Attachment (Boc-Gly-OH): a. Swell the Merrifield resin in DMF for 1 hour in a peptide synthesis vessel. b. Prepare the cesium salt of Boc-Gly-OH by reacting Boc-Gly-OH with Cs₂CO₃ in a 2:1 molar ratio in MeOH/water, followed by evaporation to dryness. c. Add the Boc-Gly-O-Cs salt (2-4 equivalents relative to resin loading) dissolved in DMF to the swollen resin. d. Heat the mixture at 50°C for 12-24 hours with agitation. e. Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM, then dry under vacuum.
-
Peptide Elongation Cycle (repeated for each subsequent amino acid): a. Deprotection: i. Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group. ii. Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x). b. Neutralization: i. Treat the resin with a solution of 10% DIEA in DCM for 10 minutes. ii. Wash the resin with DCM (5x). c. Coupling (for Boc-Gly-OH, Boc-Phe-OH, and the final Boc-Gly-OH): i. In a separate vial, dissolve the Boc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF. ii. Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes. iii. Add the activated amino acid solution to the neutralized resin. iv. Agitate the reaction mixture for 2-4 hours at room temperature. v. Monitor the coupling completion using the Kaiser test. If the test is positive, repeat the coupling step. vi. Wash the resin with DMF (5x) and DCM (5x).
-
Final Cleavage from Resin: a. After the final coupling and washing, dry the peptide-resin thoroughly under vacuum. b. Treat the dried resin with a cleavage cocktail of 95% TFA and 5% water for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. e. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times. f. Dry the crude peptide pellet under vacuum.
Quantitative Data Summary
| Side Reaction | Peptide Sequence Context | Typical % of Side Product | Conditions Favoring Formation | Reference |
| Diketopiperazine Formation | X-Gly-Gly-Resin | 5-50% | Prolonged exposure to basic conditions after deprotection of the second Glycine. | [5][7] |
| Racemization | Coupling of Boc-Phe-OH | 1-10% | Use of strong activating agents without additives; excess base. | [2][3] |
| Deletion Peptide | General | 1-5% per cycle | Incomplete coupling or deprotection. | [1] |
| N-acylurea Formation | Carbodiimide coupling | <5% (with additive) | Absence of a trapping agent like HOBt or Oxyma. |
Visual Workflow
The following diagram illustrates the general workflow for a single coupling cycle in Boc-solid phase peptide synthesis.
References
Technical Support Center: Optimizing Boc-GGFG-OH Coupling to Payloads
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the coupling of Boc-GGFG-OH to various payloads.
Frequently Asked Questions (FAQs)
Q1: What is Boc-GGFG-OH and what is its primary application?
A1: Boc-GGFG-OH is a tetrapeptide with the sequence Glycine-Glycine-Phenylalanine-Glycine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus has a free carboxylic acid (-OH). Its primary application is as a protease-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs). The GGFG sequence is designed to be cleaved by lysosomal proteases, such as Cathepsin B, enabling the controlled release of a conjugated payload within target cells.
Q2: Why is the choice of coupling reagent critical for Boc-GGFG-OH conjugation?
A2: The choice of coupling reagent is critical as it directly impacts the reaction's speed, yield, and the stereochemical integrity of the final conjugate. A highly efficient reagent is needed to ensure complete reaction, minimizing the formation of deletion products. Furthermore, the reagent must minimize the risk of racemization, especially at the phenylalanine residue. Uronium/aminium salt-based reagents like HATU are often preferred for their high efficiency and lower risk of side reactions compared to carbodiimides alone.[1]
Q3: What are the most common challenges encountered when coupling Boc-GGFG-OH to payloads?
A3: The most common challenges include:
-
Low Coupling Efficiency: Resulting in unreacted starting materials and low yield of the desired conjugate.
-
Side Reactions: Such as racemization of the amino acid residues or modification of the payload.
-
Aggregation: The peptide or the payload may aggregate in the reaction solvent, hindering the reaction.[2]
-
Steric Hindrance: Bulky payloads can physically obstruct the reaction between the carboxyl group of the peptide and the functional group of the payload.[3]
-
Difficult Purification: The presence of unreacted starting materials, byproducts, and side products can complicate the purification of the final conjugate.
Q4: How can I monitor the progress of the coupling reaction?
A4: The progress of the coupling reaction can be monitored using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): To visualize the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): A more quantitative method to monitor the disappearance of reactants and the appearance of the product peak.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the product and detect any side products by their mass.
Troubleshooting Guide
Issue 1: Low or No Coupling Efficiency
| Possible Cause | Recommended Solution |
| Inefficient Coupling Reagent | Switch to a more powerful coupling reagent. HATU is generally more efficient than HBTU and EDC/HOBt for complex couplings.[1] |
| Suboptimal Reaction Conditions | Optimize stoichiometry by increasing the equivalents of the coupling reagent and Boc-GGFG-OH (typically 1.1-1.5 equivalents). Ensure anhydrous (dry) solvents, as water can hydrolyze the activated ester.[5] |
| Poor Solubility/Aggregation | Change the solvent system. DMF is a common choice, but NMP or a mixture of solvents (e.g., DMF/DCM) might improve solubility. Sonication can help break up aggregates.[6] |
| Steric Hindrance | Increase the reaction time and/or temperature (e.g., from room temperature to 40-50°C), but monitor for potential side reactions like racemization. |
| Degraded Reagents | Use fresh, high-quality coupling reagents and anhydrous solvents. Ensure proper storage of all reagents. |
Issue 2: Presence of Multiple Products/Side Reactions
| Possible Cause | Recommended Solution |
| Racemization | Use a coupling reagent known for low racemization, such as HATU. Additives like HOBt or OxymaPure can suppress racemization when using carbodiimides (EDC). Perform the reaction at a lower temperature (e.g., 0°C).[7] |
| Side Reaction with Payload | If the payload has multiple reactive sites, consider using a protecting group strategy for the other sites. |
| Guanidinylation of the N-terminus | Avoid using a large excess of uronium/aminium-based coupling reagents like HATU or HBTU, as this can lead to a side reaction with the deprotected N-terminus of another peptide.[8][9] |
Issue 3: Difficulty in Purifying the Final Conjugate
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Drive the reaction to completion by using a more efficient coupling reagent, optimizing stoichiometry, and increasing reaction time. This will reduce the number of species in the crude product. |
| Similar Polarity of Product and Starting Materials | Optimize the HPLC purification method by trying different solvent gradients, columns, or mobile phase additives. |
| Presence of Coupling Reagent Byproducts | Choose a coupling reagent whose byproducts are easily removed. For example, the byproducts of HATU and HBTU are generally soluble in both organic solvents and water, facilitating their removal during workup.[7] |
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents
| Coupling Reagent | Relative Reactivity | Typical Reaction Time | Risk of Racemization | Key Advantages |
| HATU | Very High | 30 min - 4 hours | Low | High efficiency, especially for hindered couplings.[1] |
| HBTU | High | 1 - 6 hours | Low to Moderate | Good efficiency, widely used.[1][10] |
| PyBOP | High | 1 - 4 hours | Low | Effective for hindered couplings, does not cause guanidinylation.[7] |
| EDC/HOBt | Moderate | 2 - 12 hours | Moderate | Cost-effective, byproducts are water-soluble.[11] |
Note: The actual coupling efficiency will vary depending on the specific payload, solvent, temperature, and stoichiometry.
Experimental Protocols
Protocol: Coupling of Boc-GGFG-OH to an Amine-Containing Payload using HATU
This protocol describes a general procedure for the solution-phase coupling of Boc-GGFG-OH to a payload with a primary or secondary amine functional group.
Materials:
-
Boc-GGFG-OH
-
Amine-containing payload
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
LC-MS for analysis
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly dried.
-
Work under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
-
Dissolution:
-
In a reaction vial, dissolve Boc-GGFG-OH (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve the amine-containing payload (1.0 - 1.2 equivalents) in anhydrous DMF.
-
-
Activation of Boc-GGFG-OH:
-
To the solution of Boc-GGFG-OH, add HATU (1.05 - 1.2 equivalents).
-
Add DIPEA (2.0 - 2.5 equivalents) to the mixture. The solution may change color, indicating activation.
-
Allow the activation to proceed for 5-15 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the solution of the amine-containing payload to the activated Boc-GGFG-OH mixture.
-
Stir the reaction at room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by LC-MS or TLC every 1-2 hours until the starting material (Boc-GGFG-OH) is consumed. A typical reaction time is 2-6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 5% citric acid), followed by a mild aqueous base (e.g., saturated sodium bicarbonate), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the pure Boc-GGFG-payload conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Preventing Aggregation of ADCs with GGFG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of aggregation in Antibody-Drug Conjugates (ADCs) featuring a Gly-Gly-Phe-Gly (GGFG) linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADCs with GGFG linkers?
A1: Aggregation in ADCs, including those with GGFG linkers, is a multifaceted issue stemming from the inherent properties of the ADC components and manufacturing or storage conditions.[1][2] Key contributing factors include:
-
Increased Hydrophobicity : The conjugation of a hydrophobic payload (the cytotoxic drug) to the antibody via the linker increases the overall hydrophobicity of the ADC molecule.[3][4][5] These hydrophobic patches on the antibody surface can interact, leading to self-association and aggregation.[3][6] The GGFG linker itself, while part of a broader class of cathepsin-cleavable peptide linkers, can be hydrophobic in nature, contributing to this issue.[7][8]
-
High Drug-to-Antibody Ratio (DAR) : A higher DAR means more hydrophobic drug molecules are attached to each antibody, which typically leads to a greater propensity for aggregation.[1] Finding a balance that maximizes efficacy while minimizing aggregation is a critical development goal.[1]
-
Conformational and Colloidal Instability : The conjugation process can induce conformational changes in the antibody, potentially exposing hydrophobic regions that are normally buried.[1] This can disrupt the natural protein-protein interaction dynamics and promote aggregation.[1] Colloidal instability refers to the self-interaction between ADC molecules in solution.[1][2]
-
Manufacturing and Storage Conditions : Several external factors can induce aggregation:
-
Unfavorable Buffer Conditions : A pH near the isoelectric point of the antibody can minimize its solubility and promote aggregation.[3] Inappropriate salt concentrations can also be a factor.[3]
-
Thermal and Physical Stress : Exposure to elevated temperatures, repeated freeze-thaw cycles, and physical agitation (like shaking) can denature the antibody and lead to aggregation.[1][9]
-
Presence of Co-solvents : Organic solvents, often used to dissolve the linker-payload during conjugation, can promote aggregation if not adequately removed.[3]
-
Q2: How can I optimize the formulation to prevent aggregation of my GGFG-ADC?
A2: Formulation optimization is a critical strategy to enhance ADC stability.[] Key approaches include:
-
Buffer System Optimization : Adjusting the buffer pH, ionic strength, and composition is fundamental to maintaining the ADC's structural integrity and functional activity.[6][]
-
Use of Stabilizing Excipients : The addition of specific excipients can significantly reduce aggregation.[1][] Common stabilizers include:
-
Surfactants : Non-ionic surfactants like Polysorbate 20 (Tween 20) and Polysorbate 80 are widely used to prevent aggregation caused by protein interactions at interfaces.[1][]
-
Sugars : Sugars such as sucrose and trehalose can act as stabilizers.[]
-
Amino Acids : Certain amino acids can also be incorporated to reduce interactions between ADC molecules.[]
-
-
Hydrophilic Linker Modifications : While the core linker is GGFG, incorporating hydrophilic components, such as polyethylene glycol (PEG) groups, can decrease the overall hydrophobicity of the ADC, thereby reducing aggregation.[1][][11] β-glucuronide linkers are also noted for their high hydrophilicity, which can lead to reduced ADC aggregation.[12][13]
Q3: What is the impact of the Drug-to-Antibody Ratio (DAR) on aggregation?
A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that directly influences both the efficacy and the stability of an ADC. Generally, a higher DAR increases the potency of the ADC but also significantly increases the risk of aggregation.[1] This is because each conjugated drug adds to the hydrophobicity of the antibody surface.[5] Studies have shown a direct correlation between increasing payload hydrophobicity and the destabilization of the antibody structure, leading to a higher propensity for self-association and aggregation.[4][5] Therefore, development efforts must carefully balance the DAR to achieve maximum therapeutic effect while maintaining an acceptable aggregation profile.[1] Novel hydrophilic payloads are being developed to enable the synthesis of high-DAR ADCs that are more resistant to aggregation.[1]
Q4: How should I store and handle my GGFG-ADC to minimize aggregation?
A4: Proper storage and handling are crucial to prevent the physical and chemical degradation that can lead to aggregation.[9]
-
Temperature Control : Store the ADC at recommended temperatures, typically refrigerated (2-8°C). Avoid repeated freeze-thaw cycles, as this is a common cause of protein aggregation.[9] Freeze storage is often not recommended due to the potential for accelerated aggregation during the freezing process.[14]
-
Avoid Physical Stress : Minimize agitation and shaking of the ADC solution.[1]
-
Protect from Light : Some cytotoxic payloads are photosensitive. Exposure to light can trigger degradation of the drug and the protein, leading to aggregation.[1]
-
Use of Stabilizing Buffers : For long-term storage, consider using specially designed stabilizing buffers that contain cryoprotectants and other stabilizers. These can allow for storage below freezing or in a lyophilized state, which can significantly slow down aggregation.[14]
Q5: What are the best analytical methods to detect and quantify GGFG-ADC aggregation?
A5: Several analytical techniques can be used to detect, quantify, and characterize ADC aggregates. A combination of methods often provides the most comprehensive picture.[1]
-
Size Exclusion Chromatography (SEC) : This is the industry-standard method for assessing ADC aggregates.[1] It separates molecules based on their size (hydrodynamic volume), allowing for the quantification of monomers, dimers, and higher-molecular-weight species.[1][15]
-
Dynamic Light Scattering (DLS) : DLS is a well-established technique for estimating the average size and size distribution of ADC aggregates and assessing overall sample stability over time.[1]
-
Analytical Ultracentrifugation (AUC) : AUC is a highly sensitive method for characterizing and quantifying molecular species, particularly for detecting ADC aggregation.[1] It is very sensitive to changes in molecular weight.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a powerful, high-sensitivity technique that can detect and quantify very low levels of aggregated species that might be missed by other methods.[1]
Troubleshooting Guide: Observed Aggregation in GGFG-ADC Samples
If you are observing aggregation in your ADC samples, follow this step-by-step guide to identify the potential cause and find a solution.
Step 1: Characterize the Aggregation
First, quantify the extent and nature of the aggregation using appropriate analytical techniques.
| Analytical Technique | Information Provided | Key Advantages |
| Size Exclusion Chromatography (SEC) | Quantifies monomers, dimers, and higher-order aggregates.[6] | Robust, widely used, and good for routine quality control.[6] |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | Provides the absolute molecular weight of eluting species and their size distribution.[1][6] | Offers more accurate characterization of aggregates than SEC alone.[6] |
| Dynamic Light Scattering (DLS) | Estimates average particle size and size distribution in solution.[1] | Tracks stability over time and can reveal the onset of aggregation.[1] |
| Analytical Ultracentrifugation (AUC) | Provides detailed information on the size, shape, and distribution of species in their native buffer.[1] | High resolution and sensitivity for quantifying aggregates.[1] |
Step 2: Review the Conjugation Process
The conjugation chemistry and conditions are a primary source of aggregation.
An effective but more advanced method to prevent aggregation from the start is to immobilize the antibodies on a solid-phase support, such as an affinity resin, during the conjugation process.[1][3] This keeps the antibodies physically separated from each other while the hydrophobic linker-payload is attached, preventing them from interacting and aggregating.[3]
Step 3: Evaluate Formulation and Storage Conditions
If aggregation occurs over time, the formulation and storage conditions are likely the cause.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis
This protocol provides a general method for quantifying aggregates in an ADC sample.
-
System Preparation :
-
Column : Use an SEC column suitable for monoclonal antibody separations (e.g., TSKgel G3000SWxl or equivalent).[6]
-
Mobile Phase : Prepare a physiological pH buffer, such as 100 mM sodium phosphate with 150 mM NaCl, at pH 6.8.[6] The mobile phase should be filtered (0.22 µm filter) and thoroughly degassed.[6]
-
System : An Agilent 1260 Infinity Bio-inert Quaternary LC system or a similar bio-inert HPLC/UPLC is recommended.[16]
-
-
Sample Preparation :
-
Dilute the GGFG-ADC sample using the mobile phase to a final concentration within the linear range of the UV detector (typically 0.5–1.0 mg/mL).[6]
-
-
Chromatographic Run :
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).[6]
-
Inject a defined volume of the prepared ADC sample (e.g., 20 µL).[6]
-
Run the method for a sufficient time to allow for the elution of the monomer and any potential aggregate or fragment peaks.
-
-
Data Analysis :
-
Integrate the peaks corresponding to high-molecular-weight species (aggregates), the main monomer peak, and any low-molecular-weight species (fragments).
-
Calculate the percentage of aggregate by dividing the area of the aggregate peaks by the total area of all peaks.
-
Protocol 2: Formulation Screening with Stabilizing Excipients
This protocol outlines a method to screen for excipients that can reduce ADC aggregation.
-
Prepare Stock Solutions :
-
Prepare concentrated stock solutions of various excipients in the base buffer of your ADC. Examples include:
-
Polysorbate 80 (e.g., 1% w/v)
-
Sucrose (e.g., 20% w/v)
-
Arginine (e.g., 1 M)
-
-
-
Formulation Preparation :
-
In separate microcentrifuge tubes, add the ADC to its base buffer.
-
Spike in different excipients to achieve desired final concentrations (e.g., 0.02% Polysorbate 80, 5% Sucrose, 50 mM Arginine). Include a control sample with no added excipients.
-
Gently mix and incubate the samples.
-
-
Stress Conditions (Optional) :
-
To accelerate the detection of aggregation, subject the formulations to stress conditions. This can include:
-
Thermal Stress : Incubate samples at an elevated temperature (e.g., 40°C) for a set period (e.g., 1-4 weeks).
-
Freeze-Thaw Stress : Subject samples to multiple cycles of freezing (e.g., at -80°C) and thawing.
-
-
-
Analysis :
-
At various time points, analyze the samples using SEC-HPLC (as described in Protocol 1) and/or DLS to measure the percentage of aggregation.
-
Compare the aggregation levels in the different formulations to identify the most effective stabilizing excipients.
-
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. orb.binghamton.edu [orb.binghamton.edu]
- 8. mdpi.com [mdpi.com]
- 9. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 11. youtube.com [youtube.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellmosaic.com [cellmosaic.com]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. agilent.com [agilent.com]
Purification challenges for hydrophobic peptide linkers like Boc-GGFG-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrophobic peptide linkers, with a specific focus on Boc-GGFG-OH.
Frequently Asked Questions (FAQs)
Q1: What is Boc-GGFG-OH and what is its primary application?
Boc-GGFG-OH is a tetrapeptide linker protected at the N-terminus with a tert-butyloxycarbonyl (Boc) group.[][2] Its sequence, Gly-Gly-Phe-Gly, is designed to be cleavable by proteases like Cathepsin B, which are often present in high concentrations within tumor cells.[3][4][] This characteristic makes it a valuable component in the design of Antibody-Drug Conjugates (ADCs), where it connects a cytotoxic payload to an antibody.[2][3][4] The linker is stable in circulation but releases the payload upon entering the target cell.[]
Q2: What are the typical solubility characteristics of Boc-GGFG-OH?
Boc-GGFG-OH is soluble in common organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[][3] While it has some solubility in water, ultrasonic agitation may be required to facilitate dissolution.[3][4] Its hydrophobic nature, owing to the phenylalanine residue and the Boc protecting group, can lead to solubility challenges in purely aqueous solutions.[6]
Q3: What are the recommended storage conditions for Boc-GGFG-OH?
To ensure stability and prevent degradation, Boc-GGFG-OH powder should be stored in a sealed container, away from moisture, at -20°C or -80°C for long-term storage.[][3] Stock solutions in organic solvents should also be stored at low temperatures (-20°C or -80°C) and used within one to six months.[3]
Troubleshooting Guide: Purification Challenges
Issue 1: Poor Solubility During Sample Preparation for HPLC
Question: My Boc-GGFG-OH sample is precipitating when I prepare it for reverse-phase HPLC injection. What should I do?
Answer: This is a common issue with hydrophobic peptides. Here are several strategies to improve solubility:
-
Optimize Your Dissolution Procedure: Instead of dissolving the peptide directly in your aqueous mobile phase, first dissolve it in a small amount of a strong organic solvent like DMSO, DMF, or the pure organic component of your mobile phase (e.g., acetonitrile or n-propanol).[6] Then, slowly add the aqueous component of your mobile phase while vortexing.[6]
-
Use a Stronger Injection Solvent: Ensure your final sample solvent is weaker than the initial mobile phase to prevent the peptide from eluting in the solvent front.[7] However, for highly hydrophobic peptides, you may need to start with a slightly higher percentage of organic solvent in your sample diluent (e.g., 10-20% acetonitrile in water) to maintain solubility.[7]
-
Consider Alternative Solvents: For extremely hydrophobic peptides, trifluoroethanol (TFE) can be used as a solubilizing agent, but be mindful that it can affect retention times and peak shapes in RP-HPLC.[8]
Issue 2: Poor Peak Shape (Broadening or Tailing) in HPLC Chromatogram
Question: I am observing broad or tailing peaks during the HPLC purification of Boc-GGFG-OH. How can I improve the peak shape?
Answer: Poor peak shape is often a result of secondary interactions with the column, sample aggregation, or slow desorption kinetics.[7] The following adjustments can help:
-
Increase Column Temperature: Raising the column temperature to 40-60°C can enhance peptide solubility, reduce mobile phase viscosity, and improve peak sharpness.[7]
-
Optimize Ion-Pairing Agent: Ensure an adequate concentration (typically 0.1%) of trifluoroacetic acid (TFA) in your mobile phases.[7] If TFA is causing ion suppression in mass spectrometry, consider using difluoroacetic acid (DFA) as a compromise.[7]
-
Change the Organic Solvent: If acetonitrile isn't providing good peak shape, try using n-propanol or isopropanol, which can improve the solubility of very hydrophobic peptides.[6][7]
-
Adjust the Gradient Slope: A shallower gradient (a slower increase in the organic solvent concentration) can improve the separation between your target peptide and impurities, leading to better peak resolution.[7]
Issue 3: Low or No Recovery of the Peptide from the Column
Question: My Boc-GGFG-OH peptide seems to be irreversibly binding to the C18 column, resulting in very low recovery. What could be the cause and how can I fix it?
Answer: This indicates a very strong interaction between your hydrophobic peptide and the stationary phase.[7] Here are some solutions:
-
Use a Less Retentive Column: A standard C18 column might be too hydrophobic.[7] Switch to a column with a shorter alkyl chain (C8 or C4) or a Phenyl column, which are less retentive.[7][9]
-
Perform a Strong Solvent Wash: At the end of each run, wash the column with a very strong solvent mixture (e.g., 95-100% acetonitrile or isopropanol) to elute any strongly bound material.[7]
-
Check for Aggregation: The peptide may be aggregating on the column.[7] The troubleshooting steps for poor peak shape can also help mitigate on-column aggregation.
Quantitative Data Summary
The following table summarizes typical starting parameters and potential adjustments for the HPLC purification of hydrophobic peptides like Boc-GGFG-OH.
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | C8, C4, or Phenyl | Reduce hydrophobic interactions.[7][9] |
| Mobile Phase A | 0.1% TFA in Water | 0.1% DFA in Water | Improve MS compatibility.[7] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in n-propanol/isopropanol | Increase solubility of hydrophobic peptide.[6][7] |
| Gradient | 5-95% B in 30 min | Slower gradient (e.g., 1%/min) | Improve resolution.[7] |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Increase interaction time, potentially improving separation. |
| Column Temp. | Ambient | 40-60°C | Improve solubility and peak shape.[7] |
| Detection | 215-220 nm | 280 nm (if Trp or Tyr present) | Peptide backbone absorbance. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purification of Boc-GGFG-OH
-
Sample Preparation:
-
Dissolve the crude Boc-GGFG-OH peptide in a minimal amount of DMSO or DMF.
-
Dilute the solution with an initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to the desired concentration. If precipitation occurs, increase the percentage of Mobile Phase B in the diluent.[7]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Column: C8 or C4, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.[7]
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution:
-
0-5 min: Isocratic hold at 5% B.
-
5-45 min: Linear gradient from 5% to 75% B.
-
45-50 min: Linear gradient from 75% to 95% B (column wash).
-
50-55 min: Hold at 95% B.
-
55-60 min: Return to 5% B.
-
60-70 min: Re-equilibration at 5% B.[7]
-
-
Detection: Monitor the absorbance at 215 nm.[7]
-
Fraction Collection: Collect fractions across the main peak.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using analytical HPLC to determine purity.
-
Pool the fractions containing the pure peptide.
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.[7]
-
Protocol 2: Purification by Precipitation (for highly problematic peptides)
For peptides that are extremely difficult to purify by HPLC due to very low solubility, a precipitation method can be an alternative.[10]
-
Cleavage and Deprotection: After solid-phase peptide synthesis, cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water).
-
Precipitation:
-
Reduce the volume of the cleavage mixture under a stream of nitrogen.
-
Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
-
Washing:
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and other organic-soluble impurities.[10]
-
-
Drying: Dry the final peptide pellet under vacuum.
Visualizations
Caption: Troubleshooting workflow for HPLC purification of hydrophobic peptides.
Caption: Role of the GGFG linker in an Antibody-Drug Conjugate (ADC).
References
- 2. Boc-Gly-Gly-Phe-Gly-OH, ADC linker, 187794-49-6 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. nestgrp.com [nestgrp.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 10. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Synthesis of Boc-Gly-Gly-Phe-Gly-OH
Welcome to the technical support center for the solid-phase synthesis of Boc-Gly-Gly-Phe-Gly-OH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of your peptide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final yield of Boc-Gly-Gly-Phe-Gly-OH is significantly lower than expected. What are the most common causes?
A1: Low yield in solid-phase peptide synthesis (SPPS) can stem from several factors throughout the process. The most common culprits are:
-
Incomplete Boc Deprotection: Failure to completely remove the Boc protecting group from the N-terminus of the growing peptide chain will prevent the subsequent amino acid from coupling, leading to truncated sequences.
-
Inefficient Coupling: The formation of the amide bond between the activated amino acid and the N-terminus of the peptide-resin may be incomplete. This is particularly a concern with sterically hindered amino acids, though less so for the Gly-Gly-Phe-Gly sequence.
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, hindering reagent access and leading to incomplete reactions.[1] While less common for a short peptide like this, it can still occur.
-
Side Reactions: Unwanted chemical reactions, such as diketopiperazine formation at the dipeptide stage, can cleave the peptide from the resin prematurely.[1][2]
-
Premature Cleavage from the Resin: The linkage between the peptide and the resin can be sensitive to the repeated acid treatments used for Boc deprotection, leading to loss of peptide chains during the synthesis.[2]
Q2: How can I monitor the completeness of the coupling and deprotection steps?
A2: Monitoring the progress of your synthesis is crucial for troubleshooting. The most common method is the Kaiser (ninhydrin) test .[3][4]
-
After Deprotection: A positive Kaiser test (deep blue beads) indicates the presence of a free primary amine, signifying successful Boc group removal.
-
After Coupling: A negative Kaiser test (yellow/clear beads) indicates that the free amine has reacted, and the coupling was successful. If the test is positive, a second coupling step is recommended.[4]
Q3: I'm observing a significant loss of peptide from the resin before the final cleavage. How can I prevent this?
A3: Premature cleavage is often due to the acid lability of the bond between the peptide and the resin.[2] To mitigate this:
-
Use a More Stable Resin Linker: For Boc chemistry, a PAM (phenylacetamidomethyl) resin is more stable to trifluoroacetic acid (TFA) than the traditional Merrifield resin.[2]
-
Minimize Deprotection Time: Use the minimum time required for complete Boc removal to reduce exposure to TFA. A typical deprotection involves a 5-minute prewash followed by a 15-25 minute reaction with 50% TFA in DCM.[2]
Q4: What are the optimal conditions for the final cleavage of Boc-Gly-Gly-Phe-Gly-OH from the resin?
A4: The final cleavage and deprotection of side-chain protecting groups in Boc-SPPS is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF).[5][6][7]
-
Reagent: Anhydrous HF is highly effective but also extremely hazardous, requiring specialized equipment.[5][6]
-
Scavengers: It is critical to use scavengers, such as anisole, to trap reactive carbocations generated during cleavage and prevent side reactions.[2][7]
-
Alternative Reagents: Alternatives to HF include TFMSA (trifluoromethanesulfonic acid) and TMSOTf (trimethylsilyl trifluoromethanesulfonate), though they may have different cleavage efficiencies for certain protecting groups.[2][5]
Troubleshooting Workflow for Low Peptide Yield
The following diagram outlines a logical workflow for troubleshooting low yields in your synthesis of Boc-Gly-Gly-Phe-Gly-OH.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing TFA Salt Removal Issues in Final Peptide Product
Welcome to the Technical Support Center for peptide purification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the removal of trifluoroacetic acid (TFA) from synthetic peptide products.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove trifluoroacetic acid (TFA) from my peptide preparation?
Trifluoroacetic acid (TFA) is widely used in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][3][4] However, residual TFA in the final peptide product can be problematic for several reasons:
-
Cellular Toxicity: TFA can be toxic to cells in culture, potentially leading to artifacts in cell-based assays by altering cell growth, viability, or signaling.[1][5]
-
Interference with Biological Activity: TFA can alter the secondary structure, mass, and solubility of peptides, which can affect their biological activity and interaction with their targets.[1][6][7]
-
Assay Interference: The acidity of TFA can alter the pH of assay buffers, which could affect enzyme kinetics or denature proteins.[3] It can also interfere with certain analytical techniques, such as infrared (IR) spectroscopy, by obscuring the amide I absorbance band used for secondary structure determination.[5]
For sensitive applications, it is often required to reduce TFA levels to less than 1%.[3][8]
Q2: What are the common methods for removing TFA from peptide preparations?
The most common methods for TFA removal are:
-
Lyophilization with Hydrochloric Acid (HCl): This method involves repeatedly dissolving the peptide in a dilute HCl solution and then freeze-drying (lyophilizing) it. The stronger acid (HCl) displaces the weaker TFA, which is then removed as a volatile acid during lyophilization.[1][2][6][7]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The peptide solution is passed through a resin with charged groups that bind the peptide, allowing the TFA counter-ions to be washed away. The peptide is then eluted with a different salt solution, such as one containing acetate or chloride.[1][9][10][11]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can be used to exchange the TFA counter-ion by using a mobile phase containing a different, more biocompatible acid, such as acetic acid or formic acid.[3][12][13]
-
Precipitation and Washing: The peptide can be precipitated from the cleavage solution using a cold non-polar solvent like diethyl ether. Repeated washing of the precipitated peptide with cold ether can help remove a significant amount of residual TFA.[9]
Q3: Which TFA removal method is best for my peptide?
The choice of method depends on factors like the required final purity, peptide recovery, the physicochemical properties of your peptide (e.g., hydrophilicity), and the available equipment.[1][3] For hydrophilic peptides, ion-exchange chromatography can be very effective.[1] Lyophilization with HCl is a simpler method but may require multiple cycles for complete removal.[1][2]
Q4: How can I quantify the amount of residual TFA in my peptide sample?
Several analytical techniques can be used to quantify residual TFA, including:
-
Ion Chromatography (IC): This is a sensitive and simple method that can be automated for the determination of TFA.[14][15][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F-NMR is a direct method for quantifying fluorine-containing compounds like TFA.[2][12][18]
-
High-Performance Liquid Chromatography (HPLC): HPLC with an evaporative light-scattering detector (ELSD) can also be used for TFA quantification.[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Attenuated Total Reflectance (ATR) FT-IR can be used to monitor the removal of TFA.[12][18]
Q5: Does lyophilization alone remove TFA?
No, lyophilization by itself is not sufficient to remove TFA that is ionically bound to the peptide.[8] While lyophilization will remove unbound, free TFA, the TFA counter-ions that are associated with positively charged residues on the peptide (N-terminus, Lys, Arg, His) will remain.[6][7][8] A salt exchange procedure is necessary to displace the bound TFA.[6][7]
Troubleshooting Guides
Issue 1: Low Peptide Recovery After TFA Removal
| Potential Cause | Troubleshooting Steps |
| Peptide loss during lyophilization cycles. | Ensure the lyophilizer is functioning correctly and a proper vacuum is achieved. Minimize the number of transfer steps between vials. Use low-protein-binding tubes and pipette tips.[1] |
| Peptide precipitation during ion-exchange chromatography. | Optimize the buffer pH and ionic strength. The solubility of your peptide may be pH-dependent.[1] |
| Non-specific binding to chromatography columns or labware. | Use low-protein-binding tubes and pipette tips. Pre-condition the chromatography column according to the manufacturer's instructions.[1] |
| Peptide degradation. | Avoid harsh pH conditions and prolonged exposure to room temperature.[1] |
Issue 2: Residual TFA is Still Detected After Removal Procedure
| Potential Cause | Troubleshooting Steps |
| Inefficient displacement of TFA during lyophilization with HCl. | Increase the number of lyophilization cycles. Some peptides may require three or more cycles for complete removal.[1][6][7] Ensure the HCl concentration is optimal (typically between 2-10 mM).[2][6][7] |
| Inefficient displacement of TFA during ion exchange. | Ensure the ion-exchange resin has sufficient capacity (a 10- to 50-fold excess of anion binding sites is recommended) and is properly equilibrated with the exchange buffer.[1][9][10][11] Increase the concentration or volume of the eluting salt.[1] |
| TFA contamination from labware or solvents. | Use fresh, high-purity solvents and thoroughly clean all labware.[1] |
Issue 3: Altered Peptide Activity or Assay Interference After Counter-Ion Exchange
| Potential Cause | Troubleshooting Steps |
| The new counter-ion (e.g., chloride or acetate) is affecting the assay. | Consider exchanging to a different counter-ion. For example, if chloride ions interfere, try exchanging to acetate. |
| Peptide modification during the removal process. | Ensure that the conditions used for TFA removal are not too harsh. For example, very low pH during HCl exchange can potentially lead to peptide degradation for sensitive sequences.[12] |
Data Presentation
Comparison of TFA Removal Methodologies
| Method | Typical TFA Reduction | Advantages | Disadvantages |
| Lyophilization with HCl | >99% after 3 cycles[2] | Simple, effective for complete removal. | May require multiple cycles, potential for peptide degradation with very acid-labile sequences.[1][12] |
| Ion-Exchange Chromatography | Partial to almost complete[12][18] | Can be highly effective, especially for hydrophilic peptides; allows for exchange to various counter-ions.[1] | More complex setup, potential for peptide loss due to non-specific binding.[1] |
| RP-HPLC with Alternative Acid | Partial to almost complete[12][18] | Can be integrated into the purification step. | May not achieve complete removal in a single run. |
| Precipitation and Ether Wash | Removes unbound TFA and some byproducts.[9] | Simple, quick initial cleanup. | Ineffective for removing ionically bound TFA. |
Note: The efficiency of TFA removal can be peptide-dependent. The values presented are typical but may vary.
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol describes the exchange of TFA counter-ions with chloride ions using hydrochloric acid followed by lyophilization.
-
Dissolution: Dissolve the peptide in distilled water at a concentration of 1 mg/mL.[6][7]
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[2][6][7]
-
Incubation: Let the solution stand at room temperature for at least 1 minute.[1][6][7]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[1][6][7]
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[1][6][7]
-
Repeat: Repeat steps 1-5 at least two more times to ensure complete TFA removal.[1][6][7]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.[1]
Protocol 2: TFA Removal by Anion-Exchange Chromatography (Acetate Exchange)
This protocol provides a general guideline for TFA removal using a strong anion-exchange resin to replace TFA with acetate.
-
Resin Preparation: Prepare a column with a strong anion-exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[1][9][10][11]
-
Column Elution: Elute the column with a 1M solution of sodium acetate.[9][10][11]
-
Washing: Wash the column with several column volumes of distilled water to remove the excess sodium acetate.[1][9][10][11]
-
Sample Loading: Dissolve the peptide in distilled water and load it onto the column.[1][9][10][11]
-
Elution: Elute the peptide from the column using distilled water and collect the fractions containing the peptide.[1][9][10][11]
-
Lyophilization: Combine the fractions containing the peptide and lyophilize to obtain the peptide acetate salt.[1][9][10][11]
Visualizations
Caption: Workflow for TFA removal from synthetic peptides.
Caption: Troubleshooting logic for TFA removal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 5. genscript.com [genscript.com]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. lifetein.com [lifetein.com]
- 9. peptide.com [peptide.com]
- 10. scribd.com [scribd.com]
- 11. peptide.com [peptide.com]
- 12. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 14. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In-Vivo Stability of GGFG-Linked ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in-vivo stability of Gly-Gly-Phe-Gly (GGFG)-linked antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of in-vivo cleavage for GGFG-linked ADCs?
A1: The GGFG tetrapeptide linker is primarily cleaved by lysosomal proteases, particularly cathepsins, which are often upregulated in the tumor microenvironment.[1][2][3] Cathepsin L has been identified as a key enzyme responsible for the cleavage of the GGFG linker, leading to the release of the cytotoxic payload within the target cell.[1] While generally stable in systemic circulation, premature cleavage can occur, leading to off-target toxicity.[2][3]
Q2: What are the common causes of in-vivo instability of GGFG-linked ADCs?
A2: The primary causes of in-vivo instability include:
-
Premature Cleavage: Cleavage of the GGFG linker in circulation by plasma enzymes before the ADC reaches the tumor site can lead to systemic toxicity and reduced efficacy.[2][3][4][5]
-
Aggregation: The hydrophobicity of the payload and the linker can lead to ADC aggregation.[1][6][7][][9] Aggregates can alter the pharmacokinetic profile, reduce efficacy, and increase immunogenicity and off-target toxicity.[1][9][10]
-
Deconjugation: The linkage between the linker and the antibody (e.g., maleimide-thiol linkage) can be unstable, leading to the detachment of the linker-payload from the antibody.[11]
Q3: How does the choice of payload affect the stability of a GGFG-linked ADC?
A3: The physicochemical properties of the payload, particularly its hydrophobicity, can significantly impact the stability of the ADC.[7][] Highly hydrophobic payloads can increase the propensity for aggregation, which in turn can lead to faster clearance from circulation and altered biodistribution.[1][7] This can reduce the amount of ADC reaching the tumor and potentially increase uptake in organs like the liver and spleen, contributing to off-target toxicity.[1]
Q4: What are the key analytical methods to assess the in-vivo stability of GGFG-linked ADCs?
A4: The two primary methods for assessing in-vivo stability are:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the concentration of the intact ADC in plasma samples over time. This method typically involves capturing the antibody and detecting either a component of the antibody or the payload.[12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive method used to quantify the amount of free, prematurely released payload in the circulation.[14][15][16][17][18] It can also be used to characterize the drug-to-antibody ratio (DAR) over time.[14][19]
Troubleshooting Guides
Issue 1: High Levels of Premature Payload Release Detected in Plasma
Question: My in-vivo studies show a rapid decrease in intact ADC concentration and a corresponding increase in free payload in the plasma. What could be the cause and how can I troubleshoot this?
Answer: This issue points towards premature cleavage of the GGFG linker.
Troubleshooting Workflow:
Troubleshooting High Payload Release.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| High activity of plasma enzymes (e.g., carboxylesterases in rodents) | Perform in-vitro plasma stability assays using plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) to assess species-specific differences in linker cleavage.[11][20][21] If instability is prominent in a specific species, consider this during preclinical model selection. |
| Inherent susceptibility of the GGFG sequence to plasma proteases | Modify the linker to enhance its stability. Strategies include introducing steric hindrance near the cleavage site or flanking the GGFG sequence with amino acids that reduce enzyme recognition.[22] |
| Hydrophobicity of the linker-payload promoting interaction with plasma proteins/enzymes | Incorporate hydrophilic moieties, such as polyethylene glycol (PEG) linkers, to shield the cleavable site and reduce non-specific interactions.[][23] |
| Suboptimal linker chemistry | If the GGFG linker proves to be consistently unstable, consider exploring alternative cleavable linkers known for higher plasma stability, such as certain dipeptide linkers with modifications or non-peptide-based cleavable linkers.[22] |
Issue 2: ADC Aggregation Observed During In-Vivo Studies
Question: I am observing rapid clearance of my ADC from circulation and suspect aggregation. How can I confirm and address this?
Answer: ADC aggregation is a common issue, especially with hydrophobic payloads, and can significantly impact in-vivo performance.
Troubleshooting Workflow:
Troubleshooting ADC Aggregation.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| High hydrophobicity of the payload and/or linker | Characterize the aggregation state of the ADC using techniques like Size Exclusion Chromatography (SEC).[6] If aggregation is confirmed, consider strategies to increase hydrophilicity, such as incorporating PEG linkers or using a more hydrophilic payload.[1][] |
| High Drug-to-Antibody Ratio (DAR) | A high DAR, especially with hydrophobic drugs, increases the likelihood of aggregation.[][10] Optimize the conjugation process to achieve a lower and more homogeneous DAR. |
| Suboptimal formulation | The formulation of the ADC can significantly impact its physical stability.[6][9] Evaluate the impact of pH, ionic strength, and the inclusion of stabilizing excipients in the formulation buffer to minimize aggregation. |
| Antibody-specific issues | The antibody itself may have a propensity to aggregate, which is exacerbated by conjugation.[1] Ensure the unconjugated antibody is stable under the planned formulation conditions. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on ADC stability.
Table 1: Comparison of In-Vivo/In-Vitro Stability of Different Linker Types
| Linker Type | ADC Example | Species | Stability Metric | Result | Reference |
| GGFG | Trastuzumab Deruxtecan (T-DXd) | Human, Mouse | Payload Release in Plasma | Minimal release in human plasma; ~2% release in mouse plasma after 7 days. | [24] |
| Val-Cit (vc) | cAC10-MMAE | Mouse | Linker Half-life | ~144 hours (6.0 days) | [25] |
| Val-Cit (vc) | cAC10-MMAE | Cynomolgus Monkey | Apparent Linker Half-life | ~230 hours (9.6 days) | [25] |
| Thiosuccinimide Ring-Opened Linker | GQ1001 (anti-HER2-DM1) | Human Plasma (in vitro) | DM1 Shedding at 96h | 0.11% | [26] |
| Conventional Maleimide Linker | T-DM1 | Human Plasma (in vitro) | DM1 Shedding at 96h | 11.84% | [26] |
Table 2: Impact of DAR on ADC Pharmacokinetics
| ADC | DAR | Clearance Rate | Observation | Reference |
| Anti-CD30 mAb-MMAE | 2 | Lower | Lower DAR resulted in a lower clearance rate. | [10] |
| Anti-CD30 mAb-MMAE | 4 | Intermediate | [10] | |
| Anti-CD30 mAb-MMAE | 8 | Higher | Higher DAR led to a higher clearance rate. | [10] |
| Ab095–vc–MMAE | 2.4 | Not specified | Lower initial aggregation in plasma. | [11] |
| Ab095–vc–MMAE | 4.6 | Not specified | Significant initial aggregation (>17% at day 0) in plasma. | [11] |
Experimental Protocols
Protocol 1: ELISA-Based Quantification of Intact ADC in Plasma
This protocol provides a method to measure the concentration of intact ADC in plasma samples, which is crucial for assessing in-vivo stability.[12][13]
Materials:
-
96-well microtiter plates
-
Coating antigen (specific to the ADC's monoclonal antibody)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plasma samples collected at various time points post-ADC administration
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection antibody (e.g., enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the target antigen at a predetermined concentration in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate 3 times with wash buffer.
-
Sample Incubation: Add diluted plasma samples and a standard curve of the ADC to the wells. Incubate for 1-2 hours at room temperature. The intact ADC will bind to the coated antigen.
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection Antibody Incubation: Add the enzyme-conjugated detection antibody that binds to the payload. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Addition: Add the enzyme substrate to each well and incubate in the dark until sufficient color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. The concentration of intact ADC in the samples is determined by interpolating from the standard curve.
Protocol 2: LC-MS/MS-Based Quantification of Free Payload in Plasma
This protocol outlines the quantification of prematurely released cytotoxic payload from the ADC in circulation.[14][17][18]
Materials:
-
Plasma samples
-
Protein precipitation solvent (e.g., acetonitrile)
-
Internal standard (a stable isotope-labeled version of the payload)
-
LC-MS/MS system (including a high-performance liquid chromatography system and a tandem mass spectrometer)
-
Appropriate chromatography column
Procedure:
-
Sample Preparation: a. To a known volume of plasma, add the internal standard. b. Add a sufficient volume of cold protein precipitation solvent (e.g., 3 volumes of acetonitrile) to precipitate plasma proteins. c. Vortex the samples and centrifuge at high speed to pellet the precipitated proteins. d. Carefully collect the supernatant, which contains the small molecule free payload.
-
Liquid Chromatography (LC) Separation: a. Inject the supernatant into the LC system. b. The free payload is separated from other small molecules based on its physicochemical properties as it passes through the chromatography column. A gradient of mobile phases is typically used for elution.
-
Mass Spectrometry (MS/MS) Detection: a. The eluent from the LC column is introduced into the mass spectrometer. b. The payload and internal standard are ionized (e.g., by electrospray ionization). c. The specific precursor ions for the payload and internal standard are selected and fragmented. d. Specific product ions are monitored for quantification (Multiple Reaction Monitoring - MRM).
-
Data Analysis: a. A standard curve is generated by spiking known concentrations of the payload into control plasma and processing it alongside the study samples. b. The concentration of the free payload in the study samples is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard, by interpolating from the standard curve.
Visualizations
Workflow for In-Vivo Stability Assessment.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 9. pharmtech.com [pharmtech.com]
- 10. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 11. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sciex.com [sciex.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody-Drug Conjugate Aggregation and Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. youtube.com [youtube.com]
- 24. Rational Identification of Novel Antibody‐Drug Conjugate with High Bystander Killing Effect against Heterogeneous Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Site-specific ligase-dependent conjugation with ring-opening linker improves safety and stability of HER2-targeting ADCs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
GGFG vs. Val-Cit: A Comparative Analysis of Linker Efficacy in Antibody-Drug Conjugates
A deep dive into the mechanistic nuances, stability profiles, and therapeutic efficacy of two leading protease-cleavable linkers in antibody-drug conjugate (ADC) design.
In the rapidly evolving landscape of targeted cancer therapy, the linker connecting a monoclonal antibody to a potent cytotoxic payload in an ADC is a critical determinant of both efficacy and safety. Among the various linker technologies, protease-cleavable linkers have gained prominence for their ability to be selectively cleaved within the tumor microenvironment or inside cancer cells. This guide provides a comprehensive comparison of two of the most widely utilized protease-cleavable peptide linkers: the tetrapeptide Gly-Gly-Phe-Gly (GGFG) and the dipeptide Valine-Citrulline (Val-Cit).
This comparison guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, stability, payload release characteristics, and overall impact on ADC performance, supported by available experimental data and detailed methodologies.
At a Glance: Key Differences Between GGFG and Val-Cit Linkers
| Feature | GGFG Linker | Val-Cit Linker |
| Structure | Tetrapeptide (Glycine-Glycine-Phenylalanine-Glycine) | Dipeptide (Valine-Citrulline) |
| Primary Cleavage Enzyme | Cathepsin B and Cathepsin L[1] | Cathepsin B[] |
| Plasma Stability (Human) | Generally considered to have high stability[1] | High stability[][3] |
| Plasma Stability (Mouse) | Generally stable | Unstable due to cleavage by carboxylesterase 1c (Ces1c)[3][4][5] |
| Payload Release | Can be slower compared to Val-Cit | Generally rapid upon enzymatic cleavage |
| Bystander Effect | Can induce a potent bystander effect | Capable of inducing a bystander effect |
| Notable ADC Example | Enhertu® (Trastuzumab deruxtecan)[4][6] | Adcetris® (Brentuximab vedotin)[] |
Mechanism of Action and Payload Release
Both GGFG and Val-Cit linkers are designed to be stable in systemic circulation and to be cleaved by lysosomal proteases, primarily cathepsins, which are often upregulated in tumor cells.[1][4][5]
The Val-Cit linker is a well-established dipeptide that is efficiently cleaved by cathepsin B, a lysosomal cysteine protease.[] This cleavage releases the payload, often through a self-immolative spacer like p-aminobenzyl carbamate (PABC), ensuring the delivery of the unmodified cytotoxic agent to the cell.[4]
The GGFG linker , a tetrapeptide, is also cleaved by cathepsins, including both cathepsin B and cathepsin L.[1] This broader enzymatic susceptibility could potentially influence the rate and location of payload release. Some studies suggest that the GGFG linker may have a slower payload release rate compared to Val-Cit.
Signaling Pathway for Protease-Cleavable Linker Activation in ADCs
Comparative Efficacy and Performance
Direct head-to-head comparisons of GGFG and Val-Cit linkers in the same ADC construct are limited in publicly available literature. However, by examining data from various studies, we can draw some important distinctions.
In Vitro Cytotoxicity
The in vitro potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50). While specific IC50 values are highly dependent on the antibody, payload, and cancer cell line used, the choice of linker can influence this metric. For instance, a study comparing a novel β-galactosidase-cleavable linker to a Val-Cit linker in a trastuzumab-MMAE ADC showed the novel linker to have a lower IC50 (8.8 pM) compared to the Val-Cit version (14.3 pM), indicating higher potency.[8] While this is not a direct comparison with GGFG, it highlights the impact of the linker on in vitro activity.
| Linker Type | Antibody | Payload | Cell Line | IC50 (pM) | Reference |
| Val-Cit | Trastuzumab | MMAE | HER2+ | 14.3 | [8] |
| β-Galactosidase-cleavable | Trastuzumab | MMAE | HER2+ | 8.8 | [8] |
| Sulfatase-cleavable | Trastuzumab | MMAE | HER2+ | 61 | [8] |
| Val-Ala | Trastuzumab | MMAE | HER2+ | 92 | [8] |
| Non-cleavable | Trastuzumab | MMAE | HER2+ | 609 | [8] |
Note: This table illustrates the impact of different linkers on IC50 values and does not represent a direct comparison between GGFG and Val-Cit due to the lack of available head-to-head data.
In Vivo Efficacy
In vivo studies in xenograft models are crucial for evaluating the overall anti-tumor activity of an ADC. The stability of the linker in circulation is a key factor influencing in vivo efficacy. The instability of the Val-Cit linker in mouse plasma can lead to premature payload release, potentially reducing the therapeutic window and complicating the interpretation of preclinical data.[3][5] In contrast, the GGFG linker is reported to have greater stability in the bloodstream, which may contribute to improved in vivo performance.[1]
A study demonstrated that an ADC with a more stable glutamic acid-valine-citrulline (EVCit) linker showed significantly greater tumor growth inhibition in mouse models compared to a standard Val-Cit ADC.[3] This underscores the importance of plasma stability for in vivo efficacy.
Plasma Stability
The stability of the ADC in systemic circulation is paramount to minimize off-target toxicity and ensure that the payload is delivered to the tumor. The Val-Cit linker's susceptibility to cleavage by mouse carboxylesterase 1c is a significant consideration for preclinical development.[3][4][5] This can lead to a shorter half-life of the intact ADC in mice. The GGFG linker is generally considered to be more stable in plasma, which is a desirable characteristic for clinical translation.[1]
| Linker | Species | Stability Metric | Value | Reference |
| Val-Cit | Human | Half-life | ~230 days | [9] |
| Val-Cit | Mouse | Half-life | ~80 hours | [9] |
| EVCit (modified Val-Cit) | Mouse | Half-life in plasma | 19.1 hours | [3] |
| GGFG | Human/Mouse | General Observation | High stability | [1] |
Bystander Effect
The bystander effect, where the released payload from a target cell kills adjacent antigen-negative tumor cells, is a significant advantage of cleavable linkers.[10] Both GGFG and Val-Cit linkers can facilitate a bystander effect, particularly with membrane-permeable payloads. The ADC Enhertu®, which utilizes a GGFG linker and a highly membrane-permeable payload (deruxtecan), is known for its potent bystander killing.[11] The efficiency of the bystander effect can be influenced by the rate of payload release and the physicochemical properties of the payload itself.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data when comparing ADC linkers, standardized and detailed experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and incubate for a period of 72 to 120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of an ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a specified volume.
-
ADC Administration: Administer the ADC intravenously to the mice at various doses.
-
Tumor Measurement: Measure tumor volume and body weight of the mice at regular intervals.
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size or after a predetermined period.
-
Data Analysis: Compare the tumor growth inhibition in the ADC-treated groups to the control group.
Plasma Stability Assay (LC-MS)
This assay measures the stability of the ADC and the extent of payload deconjugation in plasma over time.
-
Incubation: Incubate the ADC in plasma (human and mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Preparation: Process the plasma samples to isolate the ADC.
-
LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and any released payload.
-
Data Analysis: Determine the rate of ADC degradation and payload release over time.
Experimental Workflow for ADC Efficacy Evaluation
Conclusion
The choice between a GGFG and a Val-Cit linker in ADC development is a nuanced decision that depends on the specific therapeutic goals, the nature of the payload, and the preclinical models used for evaluation.
The Val-Cit linker is a well-characterized and effective linker that has been successfully implemented in approved ADCs. Its primary drawback is its instability in mouse plasma, which can complicate preclinical assessment.
The GGFG linker offers the advantage of enhanced plasma stability, particularly in murine models, which can facilitate a more straightforward translation from preclinical to clinical studies. Its broader enzymatic cleavage profile may also influence its therapeutic activity and bystander effect.
Ultimately, the optimal linker choice requires careful consideration and empirical testing within the context of a specific ADC. As the field of ADC development continues to advance, a deeper understanding of the interplay between the linker, payload, and biological system will be crucial for designing the next generation of highly effective and safe targeted cancer therapies.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [ouci.dntb.gov.ua]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vivo Validation of Boc-Gly-Gly-Phe-Gly-OH Linker Cleavage: A Comparative Guide for Researchers
For Immediate Release
A Comprehensive Analysis of the In Vivo Performance of the Cathepsin-Cleavable Boc-Gly-Gly-Phe-Gly-OH Linker in Antibody-Drug Conjugates
This guide provides a detailed comparison of the in vivo cleavage and stability of the Boc-Gly-Gly-Phe-Gly-OH (Boc-GGFG-OH) linker, a critical component in the efficacy and safety of antibody-drug conjugates (ADCs). Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective evaluation against other commonly used ADC linkers.
The Boc-GGFG-OH tetrapeptide linker is engineered for selective cleavage by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment. This targeted release of cytotoxic payloads is paramount for maximizing therapeutic efficacy while minimizing systemic toxicity. This guide delves into the in vivo validation of this process, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.
Comparative In Vivo Stability of ADC Linkers
The stability of an ADC in circulation is a crucial determinant of its therapeutic index. Premature cleavage of the linker can lead to off-target toxicity, while insufficient cleavage at the tumor site can diminish efficacy. The following table summarizes quantitative data from preclinical studies, comparing the in vivo stability of ADCs equipped with a GGFG linker to those with other linker technologies. The data is primarily presented as the retention of the drug-to-antibody ratio (DAR) over time, a key indicator of linker stability in vivo.
| Linker Type | ADC Model | Animal Model | Time Point | Average DAR Retention (%) | Reference |
| GGFG | Trastuzumab Deruxtecan (T-DXd) | Rat | Day 7 | ~50% | [1] |
| Exolinker (EVC) | Trastuzumab-Exatecan | Rat | Day 7 | >50% (Superior to T-DXd) | [1] |
| Val-Cit (vc) | Brentuximab Vedotin | Mouse | Day 12 | Substantial payload loss | [2] |
| Glu-Val-Cit (EVCit) | Trastuzumab-MMAE | Mouse | Day 12 | ~80% | [3] |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions. The GGFG data is based on Trastuzumab deruxtecan, which utilizes a GGFG linker.
Signaling Pathway for ADC Action and Linker Cleavage
The targeted delivery and intracellular release of the cytotoxic payload by an ADC is a multi-step process. The following diagram illustrates the key events, from antibody-antigen binding to the cathepsin-mediated cleavage of the GGFG linker and subsequent drug-induced apoptosis.
Experimental Protocols for In Vivo Validation
Accurate in vivo validation of linker cleavage is essential for the preclinical development of ADCs. The following are detailed protocols for two standard assays used to assess ADC stability and payload release in animal models.
Quantification of Intact ADC in Plasma by ELISA
This method measures the concentration of the ADC that remains fully conjugated with its payload over time in circulation.
Experimental Workflow:
Protocol:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice or rats) at a predetermined dose.
-
Plasma Collection: Collect blood samples at various time points post-injection. Process the blood by centrifugation to obtain plasma.[4][5]
-
Plate Coating: Coat a 96-well microtiter plate with a capture antibody specific to the ADC's monoclonal antibody. Incubate and wash the plate.[6]
-
Sample Incubation: Add diluted plasma samples to the coated wells. The intact ADC will bind to the capture antibody. Incubate and wash.[6]
-
Detection: Add an enzyme-conjugated detection antibody that specifically recognizes the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload. Incubate and wash.
-
Substrate and Readout: Add a chromogenic or fluorogenic substrate for the enzyme. The resulting signal, proportional to the amount of intact ADC, is measured using a plate reader.[6]
-
Data Analysis: Generate a standard curve using known concentrations of the intact ADC to quantify the ADC concentration in the plasma samples.
Quantification of Free Payload in Plasma by LC-MS/MS
This highly sensitive method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the bloodstream.
Experimental Workflow:
Protocol:
-
Animal Dosing and Plasma Collection: Follow the same procedure as in the ELISA protocol.
-
Payload Extraction:
-
Add an internal standard to the plasma samples.
-
Precipitate the proteins in the plasma using a suitable organic solvent (e.g., acetonitrile).[7]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the free payload.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the payload from other plasma components using a suitable chromatography column.
-
Detect and quantify the payload using mass spectrometry in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[8]
-
-
Data Quantification: Create a standard curve with known concentrations of the free payload to accurately determine its concentration in the plasma samples.[7]
Conclusion
The in vivo validation of linker cleavage is a cornerstone of ADC development, directly impacting the therapeutic window of these targeted therapies. The Boc-GGFG-OH linker, designed for cathepsin-mediated cleavage, demonstrates favorable stability in circulation, as evidenced by data from ADCs like Trastuzumab deruxtecan.[1][9] The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own in vivo assessments of linker performance. By carefully evaluating linker stability and cleavage dynamics, the scientific community can continue to advance the design of safer and more effective antibody-drug conjugates for the treatment of cancer.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISA Protocol [protocols.io]
- 5. fn-test.com [fn-test.com]
- 6. mabtech.com [mabtech.com]
- 7. researchgate.net [researchgate.net]
- 8. sciex.com [sciex.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Peptide Linker Stability in Plasma for Drug Development
An essential guide for researchers and drug development professionals on the selection and evaluation of peptide linkers. This guide provides a comparative overview of the plasma stability of various linker types, supported by experimental data and detailed methodologies.
The stability of the peptide linker is a critical attribute in the design of various targeted therapeutics, including antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). A linker must be sufficiently stable in systemic circulation to ensure the drug conjugate reaches its target tissue before the premature release of the therapeutic payload. This premature release can lead to off-target toxicity and reduced therapeutic efficacy.[1][2][3][4] This guide compares the plasma stability of different peptide linkers, presents experimental data, and outlines the methodologies used for their evaluation.
Comparative Plasma Stability of Peptide Linkers
The choice of a peptide linker significantly impacts the pharmacokinetic profile and overall performance of a drug conjugate.[2] Linkers can be broadly categorized as cleavable or non-cleavable, with each type having distinct stability characteristics.[1][3][4]
Non-cleavable linkers generally exhibit higher plasma stability as they rely on the degradation of the antibody or peptide carrier within the target cell to release the payload.[1][3][5] This inherent stability minimizes premature drug release in circulation.[1]
Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage by specific enzymes or conditions prevalent in the target microenvironment, such as the low pH of endosomes or the presence of specific proteases like cathepsins.[1][3][6] However, some cleavable linkers can show instability in plasma due to the presence of circulating proteases.[6][7]
The following table summarizes the plasma half-life data for various peptide linkers from different studies. It is important to note that direct comparison of half-life values across studies can be challenging due to variations in experimental conditions, such as the plasma source (human, mouse, rat), incubation temperature, and analytical methods used.[8][9]
| Linker Type | Peptide Sequence/Modification | Plasma Source | Half-life (t½) | Reference |
| Dipeptide | Valine-Citrulline (Val-Cit) | Human | Reasonably Stable | [6] |
| Dipeptide | Valine-Citrulline (Val-Cit) | Mouse | Susceptible to cleavage by Ces1C | [6][7] |
| Tripeptide | Glutamic acid-Valine-Citrulline (EVCit) | Human & Mouse | Stable | [7] |
| Tripeptide | Glutamic acid-Glycine-Citrulline (EGCit) | Human & Mouse | Resistant to degradation | [7] |
| Ghrelin Analogue | Peptide 1 (Tam-labeled) | Human | 43.5 h | [8] |
| Ghrelin Analogue | Peptide 2 (Tam-labeled) | Human | 3.2 h | [8] |
| Ghrelin Analogue | Peptide 3 (Tam-labeled) | Human | 50.5 h | [8] |
| Ghrelin Analogue | Peptide 4 (Stabilized) | Human | > 90% intact after 72h | [8] |
| Oncocin Derivative | Onc18 | Commercial Serum | < 13% remaining after 1h | [9] |
| Oncocin Derivative | Onc72 | Commercial Serum | 64% remaining after 1h | [9] |
| Oncocin Derivative | Onc112 | Commercial Serum | > 98% remaining after 1h | [9] |
| Hydrazone Linker | Doxorubicin Conjugate | Human Serum | 6 h | [10] |
| Thioether Linker | Doxorubicin Conjugate | Human Serum | ~18 h | [10] |
Experimental Protocols for Assessing Plasma Stability
Accurate assessment of peptide linker stability in plasma is crucial for the preclinical development of drug conjugates. The following is a generalized protocol based on methodologies reported in the literature.[8][9][11][12]
1. Incubation in Plasma:
-
The test peptide or peptide-drug conjugate is incubated in plasma (human, mouse, or other species) at a specific concentration.
-
The incubation is typically carried out at 37°C to mimic physiological conditions.
-
Aliquots of the incubation mixture are collected at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
2. Sample Preparation (Protein Precipitation):
-
To stop the enzymatic degradation and prepare the sample for analysis, plasma proteins are precipitated.
-
Commonly used methods include the addition of strong acids (e.g., trichloroacetic acid) or organic solvents (e.g., acetonitrile, methanol).[12] It has been noted that precipitation with strong acids can sometimes lead to analyte loss.[12]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant containing the peptide/conjugate and its metabolites is collected for analysis.
3. Analytical Quantification:
-
The concentration of the intact peptide or conjugate in the supernatant is quantified using analytical techniques such as:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates the intact peptide from its degradation products based on hydrophobicity.[8][9][13] The amount of intact peptide is determined by measuring the peak area at a specific wavelength (e.g., 214 nm or 280 nm) or by fluorescence detection if the peptide is labeled.[8][11]
-
Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS): This technique provides a highly sensitive and specific measurement of the intact molecule and can also be used to identify the degradation products.[8][14] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS) is another MS-based method used for analysis.[8][11]
-
4. Data Analysis:
-
The percentage of the intact peptide/conjugate remaining at each time point is calculated relative to the amount at time zero.
-
The plasma half-life (t½) is then determined by fitting the degradation data to a suitable kinetic model, often a one-phase decay model.[8][11]
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in stability studies, the following diagrams illustrate a typical experimental workflow and the factors influencing linker stability.
References
- 1. adcreview.com [adcreview.com]
- 2. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lcms.labrulez.com [lcms.labrulez.com]
A Head-to-Head Comparison: Efficacy of ADCs with GGFG Linkers Versus Non-Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability, mechanism of payload release, and ultimately, its therapeutic index. The choice between a cleavable and a non-cleavable linker strategy has profound implications for an ADC's efficacy and safety profile. This guide provides an objective comparison of ADCs featuring the enzymatically cleavable tetrapeptide GGFG (Gly-Gly-Phe-Gly) linker against those with non-cleavable linkers, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between GGFG and non-cleavable linkers lies in their payload release mechanism.
GGFG Linker: This linker is designed to be stable in the systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[1][2][3][4] Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, these enzymes recognize and cleave the GGFG sequence, releasing the cytotoxic payload in its active form.[1]
Non-Cleavable Linker: In contrast, non-cleavable linkers, such as the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, do not have a specific cleavage site.[5][6][7][8] The release of the payload is dependent on the complete degradation of the antibody backbone within the lysosome.[5][6][7] This process results in the release of the payload still attached to the linker and the amino acid residue (e.g., lysine or cysteine) to which it was conjugated.[5]
Comparative Efficacy and Performance
The choice of linker significantly impacts several key performance metrics of an ADC. While direct head-to-head comparisons of the same antibody and payload with different linkers are limited in published literature, the following tables summarize the generally observed characteristics and representative data for each linker type.[9]
In Vitro Cytotoxicity
| Parameter | ADC with GGFG Linker | ADC with Non-Cleavable Linker | Reference |
| Potency (IC50) | Highly potent, dependent on payload. Can be in the pM to nM range. | Potency can be comparable to cleavable linkers but is highly payload-dependent. Some payloads lose activity when attached to an amino acid. | [7][10] |
| Bystander Effect | Often significant, as the released payload can be membrane-permeable, killing adjacent antigen-negative cells. | Generally limited to no bystander effect due to the poor membrane permeability of the released payload-amino acid complex. | [7][9][11] |
In Vivo Performance
| Parameter | ADC with GGFG Linker | ADC with Non-Cleavable Linker | Reference |
| Plasma Stability | Generally stable in plasma.[1] | Often exhibit higher plasma stability compared to some cleavable linkers, potentially leading to a better safety profile.[6][7][11] | [1][6][7][11] |
| Therapeutic Window | Can be potent, but the bystander effect may lead to off-target toxicities. | May offer a wider therapeutic window due to increased stability and reduced off-target toxicity.[7][11][12] | [7][11][12] |
| Tumor Models | Effective in heterogeneous tumors due to the bystander effect. | Most effective in tumors with high and homogenous antigen expression. | [9][11] |
Experimental Protocols
Accurate evaluation of ADC efficacy requires robust and well-defined experimental protocols.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.[13][14][15][16]
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload as controls.[13]
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).[14]
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.[13]
-
Data Acquisition: For MTT, solubilize the formazan crystals and measure absorbance at 570 nm. For XTT, measure the absorbance of the soluble formazan product directly.[13]
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.[16]
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[17][18][19]
-
Cell Preparation: Engineer an antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.[18]
-
Co-culture Seeding: Seed a mixture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate.[20]
-
ADC Treatment: Treat the co-culture with the ADC.
-
Imaging and Analysis: At various time points, image the plate using a high-content imager to quantify the number of viable GFP-positive (antigen-negative) cells.[17] A decrease in the number of GFP-positive cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
In Vivo Efficacy Study
Animal models are crucial for evaluating the anti-tumor activity of an ADC.[21][22]
-
Tumor Implantation: Implant tumor cells (as a xenograft or patient-derived xenograft) subcutaneously or orthotopically into immunocompromised mice.[22] For evaluating the bystander effect, a mix of antigen-positive and -negative cells can be implanted.[18]
-
ADC Administration: Once tumors reach a specified volume, administer the ADC, vehicle control, and other relevant controls intravenously.[22]
-
Monitoring: Monitor tumor volume and body weight regularly.[22]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a specified time point. Efficacy is assessed by comparing tumor growth inhibition between the treated and control groups.[22]
Conclusion
The decision between a GGFG cleavable linker and a non-cleavable linker for an ADC is not straightforward and depends heavily on the specific therapeutic context.
-
ADCs with GGFG linkers are advantageous for treating heterogeneous tumors where the bystander effect can compensate for variable antigen expression. The release of an unmodified, highly potent payload can lead to profound anti-tumor activity.
-
ADCs with non-cleavable linkers often exhibit superior plasma stability and a wider therapeutic window, making them a compelling choice for homogenous tumors with high antigen expression.[11][12] The lack of a bystander effect can minimize off-target toxicity.[7][11]
Ultimately, the optimal linker strategy must be determined empirically through rigorous preclinical evaluation, taking into account the biology of the target, the properties of the payload, and the desired clinical outcome.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 8. genemedi.net [genemedi.net]
- 9. benchchem.com [benchchem.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 12. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. benchchem.com [benchchem.com]
- 19. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 20. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Unveiling the Fragments: A Comparative Guide to Boc-GGFG-OH Linker Cleavage Byproducts
For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugate (ADC) components is paramount for ensuring safety and efficacy. This guide provides a detailed comparison of the cleavage byproducts of the Boc-GGFG-OH linker, a critical component in modern ADCs, with other common cleavable linkers. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a comprehensive understanding of linker stability and degradation.
The Boc-GGFG-OH (tert-Butoxycarbonyl-Glycyl-Glycyl-Phenylalanyl-Glycine) linker is a tetrapeptide sequence designed for selective cleavage by lysosomal proteases, primarily cathepsins, which are overexpressed in many tumor cells. This targeted release of the cytotoxic payload is a cornerstone of ADC therapeutic strategy. However, a thorough understanding of all cleavage byproducts, not just the released drug, is crucial for a complete safety and pharmacokinetic assessment.
Comparative Analysis of Linker Cleavage and Stability
The stability of the linker in systemic circulation is a critical attribute of an ADC, as premature payload release can lead to off-target toxicity. The GGFG linker has demonstrated high stability in human plasma, a key advantage over some other protease-cleavable linkers.[1][][3]
| Linker | Primary Cleavage Enzyme | Key Cleavage Byproducts (Anticipated) | Plasma Stability | Key Advantages | Key Disadvantages |
| Boc-GGFG-OH | Cathepsin B, Cathepsin L[][3] | 1. Payload-spacer2. Boc-GGFG-OH (and its fragments, e.g., Boc-GG, FG-OH) | High in human plasma[1] | High plasma stability, efficient lysosomal cleavage. | Potential for multiple, uncharacterized linker byproducts. |
| Val-Cit-PABC | Cathepsin B[1][4] | 1. Payload2. p-aminobenzyl alcohol3. CO24. Val-Cit | Moderate; susceptible to cleavage by carboxylesterase 1C in rodents.[1][4] | Well-characterized cleavage mechanism. | Lower stability in rodent plasma can complicate preclinical studies.[4] |
| Val-Ala-PABC | Cathepsin B | 1. Payload2. p-aminobenzyl alcohol3. CO24. Val-Ala | Similar to Val-Cit. | Less hydrophobic than Val-Cit, potentially reducing aggregation.[] | Shares some of the stability concerns of Val-Cit in certain preclinical models. |
Characterization of Boc-GGFG-OH Cleavage Byproducts
Upon internalization into the target cell and trafficking to the lysosome, the GGFG tetrapeptide is cleaved by cathepsins. The primary cleavage site is the amide bond between phenylalanine (Phe) and the terminal glycine (Gly), leading to the release of the payload, which is typically attached to the C-terminal glycine via a self-immolative spacer.
While the release of the active payload is the intended outcome, the fate of the remaining Boc-GGFG- fragment is less well-documented in publicly available literature. It is hypothesized that this fragment may undergo further degradation by lysosomal peptidases into smaller peptide fragments, such as Boc-Gly-Gly and Phe-Gly. A comprehensive characterization of these byproducts is essential for a complete understanding of the ADC's metabolic profile.
Experimental Protocols
A robust analytical workflow is necessary to identify and quantify the cleavage byproducts of the Boc-GGFG-OH linker. High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) is the primary technique for this purpose.
In Vitro Cleavage Assay
Objective: To identify the cleavage byproducts of the Boc-GGFG-OH linker upon incubation with Cathepsin B.
Materials:
-
Boc-GGFG-OH linker conjugated to a model payload
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT)
-
Quenching solution (e.g., acetonitrile with 1% formic acid)
-
LC-MS/MS system (e.g., Q-Exactive Orbitrap or similar)
Procedure:
-
Incubate the Boc-GGFG-OH-payload conjugate with Cathepsin B in the assay buffer at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quench the enzymatic reaction by adding an equal volume of quenching solution.
-
Centrifuge the samples to precipitate the enzyme.
-
Analyze the supernatant by LC-MS/MS.
LC-MS/MS Analysis
Liquid Chromatography:
-
Column: A reversed-phase column suitable for peptide analysis (e.g., C18, 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to achieve separation of the parent compound and its byproducts.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan MS followed by data-dependent MS/MS (dd-MS2) of the most abundant precursor ions.
-
Resolution: High resolution (e.g., >70,000) for accurate mass measurements.
-
Collision Energy: Stepped collision energy to generate a comprehensive fragmentation pattern for structural elucidation.
Data Analysis:
-
Extract ion chromatograms for the expected masses of the parent compound and potential byproducts (e.g., Boc-GGFG-OH, Boc-GG, FG-OH, and the released payload).
-
Analyze the MS/MS fragmentation patterns to confirm the identity of the byproducts. The fragmentation of the peptide backbone will produce characteristic b- and y-ions that can be used to sequence the peptide fragments.
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.
Caption: Cathepsin-mediated cleavage pathway of a Boc-GGFG linker in an ADC.
Caption: Experimental workflow for characterizing Boc-GGFG-OH cleavage byproducts.
Conclusion
The Boc-GGFG-OH linker offers significant advantages in terms of plasma stability, making it a valuable tool in the development of next-generation ADCs. However, a comprehensive characterization of its cleavage byproducts is essential for a complete understanding of its in vivo behavior. The experimental protocols and analytical strategies outlined in this guide provide a framework for researchers to thoroughly investigate the metabolic fate of this and other peptide-based linkers. Further studies focusing on the explicit identification and quantification of all linker-derived fragments will contribute to the design of even safer and more effective antibody-drug conjugates.
References
Safety Operating Guide
Proper Disposal of Boc-Gly-Gly-Phe-Gly-OH TFA: A Comprehensive Guide
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle the disposal of Boc-Gly-Gly-Phe-Gly-OH TFA with stringent adherence to safety protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper management and disposal of this peptide conjugate.
Due to its composition as a peptide coupled with a trifluoroacetic acid (TFA) salt, this compound is classified as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[1][2][3] Improper disposal can lead to environmental contamination and potential health hazards.
Essential Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the compound should be treated as a hazardous chemical.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A buttoned lab coat is necessary to protect against skin contact.
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its physical state (solid or liquid). All waste generated must be segregated and collected in designated, properly labeled hazardous waste containers.[2]
Solid Waste Disposal
Solid waste includes unused or expired lyophilized powder, as well as contaminated materials such as pipette tips, gloves, and empty vials.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container designated for solid chemical waste.[4]
-
Labeling: The container must be clearly marked as "Hazardous Waste" and specify the contents, including "this compound" and "Solid Peptide Waste."
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management service.[4]
Liquid Waste Disposal
Liquid waste includes solutions of this compound and the first rinse of any container that held the substance.[5]
-
Segregation: Collect all liquid waste in a designated, leak-proof, and chemically compatible hazardous waste container. Given the acidic nature of the TFA salt, ensure the container is suitable for corrosive waste. Do not mix with incompatible waste streams, such as bases or oxidizing agents.[1][6]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, for example, "this compound in [Solvent Name]."
-
Storage: Keep the waste container tightly sealed and store it in a designated and secure secondary containment area.[1][7]
-
Disposal: Do not attempt to neutralize the waste unless it is a specifically approved institutional protocol. Arrange for collection by your institution's EHS department or a certified hazardous waste disposal contractor.[5]
Summary of Waste Handling and Disposal Parameters
| Waste Type | Container Requirement | Labeling | Storage Location | Disposal Method |
| Solid Waste (Unused powder, contaminated labware) | Leak-proof, designated solid hazardous waste container | "Hazardous Waste," "Solid Peptide Waste," "this compound" | Designated hazardous waste accumulation area | Collection by institutional EHS or licensed contractor |
| Liquid Waste (Solutions, rinsate) | Leak-proof, chemically compatible (acid-resistant) liquid hazardous waste container | "Hazardous Waste," list all chemical components (e.g., "this compound in DMSO") | Secondary containment in a designated, secure area | Collection by institutional EHS or licensed contractor |
| Contaminated Sharps (Needles, broken glass) | Puncture-resistant sharps container labeled for chemically contaminated sharps | "Chemically Contaminated Sharps," "Hazardous Waste" | Designated sharps container location | Collection by institutional EHS or licensed contractor |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. peptide24.store [peptide24.store]
- 3. puretidestherapy.com [puretidestherapy.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
